(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-methylindazol-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2.ClH/c1-11-8-4-2-3-7(9(12)13)6(8)5-10-11;/h2-5,12-13H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFSEMAIXIWYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NN(C2=CC=C1)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674183 | |
| Record name | (1-Methyl-1H-indazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257527-53-9 | |
| Record name | (1-Methyl-1H-indazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257527-53-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride: A Key Building Block in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride, a critical reagent in the synthesis of targeted therapeutics, particularly inhibitors of the PI3K/Akt signaling pathway. This document outlines its chemical properties, provides detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, and contextualizes its role within relevant cell signaling pathways.
Chemical Identity and Properties
(1-Methyl-1H-indazol-4-yl)boronic acid and its hydrochloride salt are important intermediates in medicinal chemistry. The presence of the boronic acid functional group allows for versatile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. It is crucial to distinguish between the free base and its hydrochloride salt, as they have distinct CAS numbers and molecular weights.
Table 1: Physicochemical and Identification Data
| Property | (1-Methyl-1H-indazol-4-yl)boronic acid | This compound |
| CAS Number | 1001907-60-3 | 1257527-53-9 |
| Molecular Formula | C₈H₉BN₂O₂ | C₈H₁₀BClN₂O₂ |
| Molecular Weight | 175.98 g/mol | 200.44 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Purity | Typically ≥95% | Typically ≥95% |
Synthesis
While this guide focuses on the application of the title compound, a brief overview of its synthesis is relevant for a comprehensive understanding. The synthesis of (1-Methyl-1H-indazol-4-yl)boronic acid generally involves the lithiation of a protected 4-halo-1-methyl-1H-indazole followed by quenching with a trialkyl borate and subsequent hydrolysis. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Core Application: Suzuki-Miyaura Cross-Coupling
This compound is a key coupling partner in Suzuki-Miyaura reactions, a powerful method for the formation of biaryl and heteroaryl structures. These structures are common motifs in biologically active molecules, including kinase inhibitors.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the coupling of this compound with an aryl or heteroaryl halide. Note that reaction conditions may require optimization based on the specific substrates used.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 2-chloro-4-morpholinopyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Experimental Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
A Technical Guide to (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
This technical guide provides a comprehensive overview of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
This compound is an organoboron compound featuring a methylated indazole ring linked to a boronic acid functional group.[1] The indazole core is a bicyclic aromatic heterocycle, which is a prevalent scaffold in many pharmacologically active molecules.[2][3] The boronic acid group makes it a versatile intermediate, particularly for carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[1][4] The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents.
The molecular structure consists of an indazole ring system where a nitrogen atom at position 1 is substituted with a methyl group. The boronic acid group [-B(OH)2] is attached at the 4th position of the indazole ring.
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1257527-53-9 | [5] |
| Molecular Formula | C8H10BClN2O2 | [5] |
| Formula Weight | 212.44 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 118-123°C | [5] |
| Storage Temperature | 2-8°C | [5] |
Experimental Protocols
The synthesis of this compound is not explicitly detailed in the provided search results. However, a plausible synthetic route can be devised based on established methods for the synthesis of indazoles and aryl boronic acids.[2][4][6] A common approach involves the formation of the methylated indazole core followed by borylation.
A potential synthetic workflow could be:
-
Synthesis of 1-Methyl-1H-indazole: This can be achieved through various methods, such as the cyclization of a suitably substituted o-toluidine derivative.
-
Halogenation: Introduction of a halogen (e.g., bromine or iodine) at the 4-position of the 1-methyl-1H-indazole. This creates a handle for the subsequent borylation step.
-
Borylation: The halogenated intermediate can be converted to the boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup.
-
Hydrochloride Salt Formation: The final boronic acid product is then treated with hydrochloric acid to yield the hydrochloride salt.
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure, including the position of the methyl and boronic acid groups on the indazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretches of the boronic acid and N-H bends (if any impurities are present).
-
Melting Point Analysis: To assess the purity of the final product.
Applications in Drug Discovery and Organic Synthesis
Boronic acids are exceptionally useful intermediates in organic chemistry, primarily due to their participation in the Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction allows for the formation of a carbon-carbon bond between the boronic acid (or its ester) and an aryl or vinyl halide, catalyzed by a palladium complex.
This compound serves as a building block to introduce the 1-methyl-1H-indazol-4-yl moiety into more complex molecules. The indazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][3]
The indazole nucleus is a key component of several approved drugs and clinical candidates.[3][6] For example, pazopanib and axitinib are indazole-containing tyrosine kinase inhibitors used in cancer therapy.[6] The introduction of the 1-methyl-1H-indazol-4-yl group using this boronic acid can be a crucial step in the synthesis of novel drug candidates. The boronic acid functional group itself can also impart biological activity, as seen in proteasome inhibitors like bortezomib, although in this context, it is primarily used as a synthetic handle.[4] Researchers can utilize this building block to explore new chemical space and develop potent and selective modulators of various biological targets.
References
- 1. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1H-indazole-4-boronic acid hydrochloride | 1257527-53-9 [amp.chemicalbook.com]
- 6. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
This technical guide provides a comprehensive overview of a plausible synthetic pathway for (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride, a valuable building block in pharmaceutical research and drug development. The synthesis is presented as a three-step process, commencing with the regioselective N-methylation of 4-bromo-1H-indazole, followed by a palladium-catalyzed Miyaura borylation, and concluding with the hydrolysis of the boronate ester and formation of the hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation to facilitate its practical application.
Synthesis Pathway Overview
The synthesis of this compound can be strategically achieved through a three-step sequence as illustrated below. This pathway prioritizes regioselectivity in the initial methylation step to ensure the desired N1-isomer, followed by a robust and versatile borylation method.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols and Data
Step 1: N-Methylation of 4-Bromo-1H-indazole
The critical step in this synthesis is the regioselective methylation of 4-bromo-1H-indazole to favor the formation of the desired N1-isomer, 4-bromo-1-methyl-1H-indazole, over the N2-isomer. While standard methylation conditions often yield a mixture, a regioselective approach is preferred for a more efficient synthesis.
Method A: Non-Regioselective Methylation
A common method involves the use of methyl iodide and potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[1] This method, however, typically results in a mixture of N1 and N2 isomers, necessitating chromatographic separation.
| Reagent/Parameter | Condition | Molar Equiv. |
| 4-Bromo-1H-indazole | - | 1.0 |
| Methyl Iodide (MeI) | - | 1.2 - 1.8 |
| Potassium Carbonate (K2CO3) | - | 3.0 |
| Solvent | Acetone or DMF | - |
| Temperature | 25 °C to reflux | - |
| Reaction Time | 3 - 8 hours | - |
| Product | Yield of 1-isomer | Yield of 2-isomer |
| 4-Bromo-1-methyl-1H-indazole | ~60%[1] | ~24%[1] |
Experimental Protocol (Method A):
To a solution of 4-bromo-1H-indazole (1.0 eq.) in DMF (0.5 M), potassium carbonate (3.0 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. Methyl iodide (1.5 eq.) is then added dropwise, and the reaction mixture is stirred at 25 °C for 3 hours.[1] Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.[1]
Method B: Regioselective N1-Methylation
To improve the regioselectivity towards the N1-isomer, a method adapted from the alkylation of a similar indazole derivative can be employed, utilizing a milder methylating agent like methyl p-toluenesulfonate and a different base/solvent system.[2] The use of cesium carbonate in dioxane has been shown to favor N1-alkylation for related indazole systems.[2][3]
| Reagent/Parameter | Condition | Molar Equiv. |
| 4-Bromo-1H-indazole | - | 1.0 |
| Methyl p-toluenesulfonate | - | 1.5 |
| Cesium Carbonate (Cs2CO3) | - | 2.0 |
| Solvent | 1,4-Dioxane | - |
| Temperature | 90 °C | - |
| Reaction Time | 2 - 4 hours | - |
| Product | Expected Yield | Expected Regioselectivity |
| 4-Bromo-1-methyl-1H-indazole | >90% | High N1-selectivity |
Experimental Protocol (Method B):
To a solution of 4-bromo-1H-indazole (1.0 eq.) in 1,4-dioxane (0.1 M), cesium carbonate (2.0 eq.) is added, followed by methyl p-toluenesulfonate (1.5 eq.).[2] The resulting mixture is stirred at 90 °C for 2-4 hours. After completion (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired 4-bromo-1-methyl-1H-indazole with high regioselectivity.[2]
Caption: N-Methylation of 4-bromo-1H-indazole leading to N1 and N2 isomers.
Step 2: Miyaura Borylation of 4-Bromo-1-methyl-1H-indazole
The Miyaura borylation is a robust palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl halides.[4][5][6][7] This reaction is generally tolerant of a wide range of functional groups.
| Reagent/Parameter | Condition | Molar Equiv. |
| 4-Bromo-1-methyl-1H-indazole | - | 1.0 |
| Bis(pinacolato)diboron (B2pin2) | - | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(dppf)Cl2) | 2-5 mol% | 0.02 - 0.05 |
| Base (e.g., Potassium Acetate, KOAc) | - | 3.0 |
| Solvent | 1,4-Dioxane or DMSO | - |
| Temperature | 80 - 110 °C | - |
| Reaction Time | 12 - 24 hours | - |
| Product | Expected Yield | |
| (1-Methyl-1H-indazol-4-yl)boronic acid pinacol ester | 60 - 90% |
Experimental Protocol:
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), 4-bromo-1-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), potassium acetate (3.0 eq.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 3 mol%) are combined.[8] Anhydrous and degassed 1,4-dioxane (0.2 M) is added, and the flask is sealed. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield (1-Methyl-1H-indazol-4-yl)boronic acid pinacol ester.
Caption: Miyaura borylation of 4-bromo-1-methyl-1H-indazole.
Step 3: Hydrolysis of Boronate Ester and Hydrochloride Salt Formation
The final step involves the hydrolysis of the pinacol boronate ester to the free boronic acid, followed by the formation of the hydrochloride salt. This can often be achieved in a one-pot procedure by treatment with aqueous hydrochloric acid.
| Reagent/Parameter | Condition | Molar Equiv. |
| (1-Methyl-1H-indazol-4-yl)boronic acid pinacol ester | - | 1.0 |
| Hydrochloric Acid (aq.) | 1-6 M | Excess |
| Solvent | Acetone, THF, or Ether | - |
| Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 1 - 4 hours | - |
| Product | Expected Yield | |
| This compound | High |
Experimental Protocol:
The (1-Methyl-1H-indazol-4-yl)boronic acid pinacol ester (1.0 eq.) is dissolved in a suitable solvent such as acetone or THF. The solution is cooled to 0 °C, and an excess of aqueous hydrochloric acid (e.g., 2 M HCl) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, during which the hydrochloride salt may precipitate. If precipitation occurs, the solid is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether or hexanes), and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is triturated with a non-polar solvent to induce crystallization or precipitation of the product.
Alternative Borylation Method: Lithiation-Borylation
An alternative to the Miyaura borylation is a lithiation-borylation sequence. This method involves a halogen-metal exchange followed by reaction with a borate ester.
Experimental Protocol (Hypothetical):
A solution of 4-bromo-1-methyl-1H-indazole (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 eq.) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (1.2 eq.) is then added dropwise, and the reaction is stirred for another 2 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction is quenched with aqueous HCl, and the product is extracted with an organic solvent. After workup and purification, the boronic acid would be obtained, which can then be converted to the hydrochloride salt as described in Step 3.
Conclusion
This technical guide outlines a robust and feasible synthetic pathway for this compound. By employing a regioselective N-methylation strategy and a reliable Miyaura borylation, the target compound can be synthesized in good overall yield. The provided experimental protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel indazole-based compounds for drug discovery and development.
References
- 1. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
The Discovery of Substituted 1-Methyl-Indazole Boronic Acids: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships of a Promising Scaffold in Kinase Inhibition
Substituted 1-methyl-indazole boronic acids have emerged as a versatile and highly valuable scaffold in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology. Their unique structural features and synthetic accessibility have positioned them as key building blocks in the creation of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of compounds, tailored for researchers, scientists, and drug development professionals.
Core Synthesis and Functionalization
Substituted 1-methyl-indazole boronic acids are primarily synthesized through functionalization of the indazole core, followed by the introduction of the boronic acid moiety. A common strategy involves the methylation of the indazole nitrogen, followed by directed ortho-metalation and subsequent borylation. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively employed to couple the boronic acid group to a pre-functionalized 1-methyl-indazole core.[1]
The versatility of the 1-methyl-indazole scaffold allows for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The boronic acid group, in particular, serves as a crucial handle for further synthetic transformations, most notably in carbon-carbon bond formation via Suzuki coupling, to generate more complex molecular architectures.
Biological Activity and Therapeutic Potential
The primary therapeutic interest in substituted 1-methyl-indazole boronic acids lies in their application as precursors and key intermediates in the synthesis of potent and selective protein kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 1-methyl-indazole core has proven to be an effective pharmacophore for targeting the ATP-binding site of various kinases.
PKMYT1 Inhibition in Triple-Negative Breast Cancer
Recent research has identified novel indazole derivatives, synthesized from 1-methyl-indazole boronic acid precursors, as potent inhibitors of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1).[3][4] PKMYT1 is a key regulator of the G2/M cell cycle checkpoint, and its inhibition represents a promising therapeutic strategy for cancers with a high degree of genomic instability, such as triple-negative breast cancer.[3]
A series of compounds were developed, with the 1-methyl-indazole moiety serving as a core component. The inhibitory activity of these compounds against PKMYT1 was evaluated, revealing potent inhibition at nanomolar concentrations.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative compounds derived from substituted 1-methyl-indazole boronic acids.
Table 1: PKMYT1 Kinase Inhibitory Activity of Novel Indazole Compounds [3][4]
| Compound ID | PKMYT1 IC50 (nM) |
| XH-05 | 10-50 |
| XH-09 | 50-100 |
| XH-10 | 10-50 |
| XH-11 | 1-10 |
| XH-12 | 1-10 |
| XH-13 | 50-100 |
| XH-14 | >1000 |
| XH-15 | 100-500 |
| XH-16 | 500-1000 |
| XH-20 | 500-1000 |
| XH-21 | >1000 |
Table 2: Kinase Inhibitory Activity of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs against PLK4 [5]
| Compound ID | R1 Substitution | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) |
| LEAD-001 | H | 50 | 5.2 |
| COMP-002 | F | 35 | 3.8 |
| COMP-003 | Cl | 28 | 2.5 |
| COMP-004 | CH3 | 45 | 4.1 |
Structure-Activity Relationships (SAR)
The development of potent kinase inhibitors based on the 1-methyl-indazole scaffold has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern inhibitory potency and selectivity.
For the PKMYT1 inhibitors, substitutions at the R3 and R6 positions of the core scaffold were found to significantly impact activity. A methyl group at the R3 position and a cyclopropyl or tert-butyl group at the R6 position were shown to be favorable for potent PKMYT1 inhibition.[3] In the case of the 6-bromo-1-methyl-1H-indazol-4-amine analogs targeting PLK4, small electron-withdrawing groups, such as fluorine and chlorine, on the phenyl ring attached to the 4-amino group enhanced inhibitory potency.[5]
Experimental Protocols
General Synthesis of 1-Methyl-Indazole Boronic Acid Pinacol Ester
A common route to a key intermediate, tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, involves the Suzuki coupling of a halogenated 1-methyl-indazole precursor with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base.
Materials:
-
Halogenated 1-methyl-indazole derivative
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., dioxane)
Procedure:
-
To a solution of the halogenated 1-methyl-indazole in anhydrous dioxane are added bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-methyl-indazole boronic acid pinacol ester.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using a luminescent-based assay such as the ADP-Glo™ Kinase Assay.[4] This assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase enzyme (e.g., PKMYT1)
-
Kinase substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
The kinase reaction is initiated by incubating the kinase enzyme with its substrate, ATP, and varying concentrations of the test compound in a suitable buffer.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the ADP produced into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
The luminescence is measured using a plate-reading luminometer.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Visualizations
Caption: PKMYT1's role in the G2/M checkpoint and its inhibition.
Caption: Workflow for discovering 1-methyl-indazole kinase inhibitors.
Caption: Key factors influencing the SAR of 1-methyl-indazole derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Spectroscopic Data of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride. While a complete, publicly available dataset for this specific compound is not available, this document compiles representative data based on closely related structures and general principles of spectroscopic analysis. It also includes detailed experimental protocols for obtaining and interpreting such data.
Expected Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of similar compounds, including other indazole and phenylboronic acid derivatives.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | d | 1H | H-3 |
| ~7.5-7.7 | d | 1H | H-7 |
| ~7.3-7.5 | t | 1H | H-6 |
| ~7.1-7.3 | d | 1H | H-5 |
| ~4.0 | s | 3H | N-CH₃ |
| ~8.5 (broad s) | 2H | B(OH)₂ | |
| ~11.0 (broad s) | 1H | HCl |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~140 | C-7a |
| ~135 | C-3 |
| ~130 | C-3a |
| ~128 | C-6 |
| ~125 | C-5 |
| ~120 (broad) | C-4 (ipso-carbon attached to Boron) |
| ~110 | C-7 |
| ~35 | N-CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 177.08 | [M+H]⁺ |
| 199.06 | [M+Na]⁺ |
| 159.07 | [M+H-H₂O]⁺ |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 (broad) | O-H stretch (boronic acid) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (methyl) |
| ~1620-1600 | C=N, C=C stretch (indazole ring) |
| ~1350 | B-O stretch |
| ~1080 | B-C stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial, as the acidic protons of the boronic acid and the hydrochloride salt may exchange with protic solvents. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2 seconds.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
The carbon attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable analyzer (e.g., quadrupole, time-of-flight).
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a solvent such as methanol or acetonitrile with 0.1% formic acid to promote ionization.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe protonated species like [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Experimental workflow for synthesis and characterization.
Caption: Relationship between spectroscopic data and structure.
Solubility of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride is a key building block in medicinal chemistry and drug development, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation. This technical guide addresses the current landscape of solubility information for this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a detailed experimental framework for determining its solubility. It further discusses the expected solubility trends based on the compound's structural characteristics and offers a standardized methodology for data collection and presentation.
Introduction
Boronic acids and their derivatives are indispensable tools in modern organic synthesis.[1][2][3] this compound, in particular, serves as a versatile reagent for introducing the 1-methyl-1H-indazol-4-yl moiety into complex molecules, a common scaffold in pharmacologically active compounds. The efficiency of synthetic steps, including the widely used Suzuki-Miyaura coupling, is highly dependent on the solubility of the boronic acid reagent in the chosen reaction medium.[4][5][6] Furthermore, solubility data is crucial for developing robust crystallization and purification processes.
This guide provides researchers with:
-
An overview of the physicochemical properties of this compound and their likely influence on its solubility.
-
A detailed experimental protocol for the systematic determination of its solubility in various organic solvents.
-
Templates for standardized data presentation.
-
Visual workflows for experimental procedures and relevant chemical reactions.
Physicochemical Properties and Expected Solubility Trends
While specific experimental data for this compound is scarce, an analysis of its structure allows for informed predictions regarding its solubility behavior.
-
Molecular Structure: The compound consists of a methylated indazole ring linked to a boronic acid group and is supplied as a hydrochloride salt.
-
Indazole Moiety: The bicyclic aromatic indazole system can participate in π-π stacking interactions. The nitrogen atoms can act as hydrogen bond acceptors, suggesting potential solubility in polar solvents.[7]
-
Boronic Acid Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. However, boronic acids can undergo reversible dehydration to form cyclic boroxine anhydrides, which can complicate solubility measurements and lead to variability in results.[3][8] This equilibrium is influenced by the solvent and the presence of water.[8]
-
Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the polarity of the molecule. Generally, salts are more soluble in polar solvents and less soluble in non-polar organic solvents.[9] The formation of hydrochloride salts does not always enhance solubility and can be influenced by a common ion effect.[10] However, it typically favors solubility in polar protic solvents like alcohols over non-polar solvents like hydrocarbons.
Expected Trends: Based on these features and data from analogous compounds like phenylboronic acid, the following trends can be anticipated:
-
High Solubility: Expected in polar protic solvents such as methanol, ethanol, and potentially water.
-
Moderate Solubility: Likely in polar aprotic solvents like acetone, acetonitrile, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Phenylboronic acid itself shows high solubility in ethers and ketones.[3][8]
-
Low to Negligible Solubility: Expected in non-polar solvents such as toluene, hexanes, and methylcyclohexane. Phenylboronic acid has very low solubility in hydrocarbon solvents.[3][8]
Experimental Protocol for Solubility Determination
A reliable and widely used technique for determining the solubility of boronic acids is the dynamic (synthetic) method. This method involves visually or instrumentally determining the temperature at which a solid-liquid mixture of known composition becomes a clear, single-phase solution upon controlled heating.
Required Apparatus
-
Jacketed glass vessel equipped with a magnetic stirrer.
-
Circulating thermostat bath for precise temperature control.
-
Calibrated digital thermometer or temperature probe (accuracy ±0.1 K).
-
Turbidity sensor or a laser beam and photodetector to monitor the clarity of the solution. Visual observation can also be used but is less precise.
-
Analytical balance (accuracy ±0.1 mg).
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh a specific mass of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Equilibration: Place the vessel in the thermostat bath and begin stirring to ensure a homogenous suspension.
-
Controlled Heating: Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.1-0.3 K/min) to ensure the system remains close to thermal equilibrium.
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes completely clear.
-
Data Recording: Record the temperature at which complete dissolution occurs.
-
Data Collection: Repeat the procedure with different known compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
The overall experimental workflow is depicted in the diagram below.
Data Presentation
Quantitative solubility data should be recorded systematically to allow for easy comparison and analysis. The following table provides a standardized format for presenting the experimental results.
Table 1: Solubility Data for this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Mole Fraction (x₁) |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Tetrahydrofuran | ||||
| Dichloromethane | ||||
| Toluene | ||||
| User Defined |
Note: This table is a template for recording experimentally determined data.
Context of Application: The Suzuki-Miyaura Coupling
The primary application driving the need for solubility data of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex. The solubility of all reactants in the solvent system is paramount for achieving high yields and reproducible results.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for its systematic determination. By understanding the physicochemical characteristics of the molecule, researchers can make informed decisions on solvent selection. The provided experimental protocol for the dynamic method offers a robust approach to generating reliable solubility curves. This information is indispensable for the effective use of this important building block in pharmaceutical research and development, enabling optimized reaction conditions, enhanced purification strategies, and consistent manufacturing processes.
References
- 1. mdpi.com [mdpi.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]
- 8. d-nb.info [d-nb.info]
- 9. quora.com [quora.com]
- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride. Due to the inherent sensitivity of boronic acids, proper handling and storage are critical to ensure the integrity and reactivity of this compound in research and development applications. This document outlines general stability considerations, summarizes storage recommendations from various suppliers, and provides a general protocol for stability assessment.
Introduction to Boronic Acid Stability
Boronic acids are a class of compounds characterized by a carbon-boron bond with two hydroxyl groups attached to the boron atom. While versatile reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, they are known to be susceptible to certain degradation pathways.[1][2] The primary routes of degradation include:
-
Oxidation: The boronic acid functional group can be susceptible to oxidation, which can be accelerated by exposure to air.[1]
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This can occur under acidic conditions.[1]
-
Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic boroxine anhydrides. This process is often reversible in the presence of water.
Given these potential degradation pathways, the stability of this compound is dependent on its handling and storage environment. The hydrochloride salt form may influence its stability profile compared to the free base.
Recommended Storage Conditions
Information from various chemical suppliers provides a general consensus on the optimal storage conditions for this compound and related boronic acid compounds. A summary of these recommendations is presented in the table below.
| Parameter | Recommendation | Rationale | Source |
| Temperature | Store at room temperature, 2-8°C, or in a freezer. | Lower temperatures can slow down potential degradation reactions. The specific temperature may depend on the purity and intended length of storage. | [3][4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the boronic acid moiety. | [5][6] |
| Moisture | Keep in a tightly closed, dry container. The compound is moisture-sensitive. | To prevent hydrolysis and potential degradation. Boronic acids can also form boroxines through dehydration. | [6][7] |
| Light | Store in a light-resistant container. | While not always specified, protection from light is a general good practice for chemical storage to prevent photolytic degradation. | General laboratory practice. |
| Purity | Use high-purity material for applications sensitive to impurities. | Impurities can potentially catalyze degradation. | General laboratory practice. |
General Experimental Protocol for Stability Assessment
To quantitatively assess the stability of this compound under specific laboratory conditions, a stability study can be performed. The following is a general protocol that can be adapted as needed.
Objective: To determine the degradation of this compound over time under various temperature and humidity conditions.
Materials:
-
This compound
-
Vials (amber glass, with screw caps)
-
Environmental chambers or ovens set to desired temperatures (e.g., 25°C, 40°C)
-
Desiccators with saturated salt solutions to control humidity (e.g., saturated sodium chloride for ~75% relative humidity)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Analytical balance
-
Solvents for HPLC mobile phase (e.g., acetonitrile, water, formic acid)
Methodology:
-
Sample Preparation:
-
Accurately weigh a predetermined amount of this compound into several amber glass vials.
-
Prepare a sufficient number of vials for each storage condition and time point.
-
-
Storage Conditions:
-
Divide the vials into different storage conditions. For example:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH
-
5°C (refrigerator)
-
-20°C (freezer)
-
-
For controlled humidity, place the vials in desiccators containing appropriate saturated salt solutions.
-
-
Time Points:
-
Establish a schedule for pulling samples for analysis. For example: T=0, 1 week, 2 weeks, 1 month, 3 months, and 6 months.
-
-
Analytical Method:
-
At each time point, remove a vial from each storage condition.
-
Prepare a solution of the sample in a suitable solvent at a known concentration.
-
Analyze the sample by a validated HPLC method to determine the purity of the compound. The appearance of new peaks or a decrease in the main peak area would indicate degradation.
-
The percentage of the parent compound remaining can be calculated relative to the T=0 sample.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
This data will provide a quantitative measure of the compound's stability under the tested conditions.
-
Visual Representation of Workflows
The following diagrams illustrate key logical workflows for handling and assessing the stability of this compound.
Caption: Recommended workflow for receiving and storing this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-Methyl-1H-indazole-6-boronic acid = 95 1150114-80-9 [sigmaaldrich.com]
- 5. 957720-01-3|(1-Methyl-1H-imidazol-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Purity and Characterization of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride, a key building block in contemporary drug discovery and development. Given the compound's emerging importance, this document outlines its physicochemical properties and provides detailed experimental protocols for its characterization using state-of-the-art analytical techniques.
Core Compound Specifications
This compound is a heterocyclic aromatic compound containing a boronic acid functional group. This moiety makes it a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The hydrochloride salt form often enhances stability and solubility.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₈H₁₀BClN₂O₂ |
| Molecular Weight | 212.44 g/mol |
| CAS Number | 1257527-53-9 |
| Appearance | Typically a white to off-white solid |
| Purity (Typical) | ≥95% |
Characterization Methodologies
Rigorous characterization is essential to ensure the quality and suitability of this compound for research and development purposes. The following sections detail the standard analytical methods employed for its comprehensive evaluation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound and confirming its identity. Both ¹H and ¹³C NMR are critical for structural verification.
¹H NMR Spectroscopy
-
Objective: To confirm the presence and connectivity of hydrogen atoms in the molecule.
-
Expected Signals: Signals corresponding to the aromatic protons on the indazole ring, the N-methyl protons, and the hydroxyl protons of the boronic acid group are anticipated. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR Spectroscopy
-
Objective: To identify all unique carbon environments within the molecule.
-
Expected Signals: Resonances for the aromatic carbons of the indazole ring and the N-methyl carbon are expected. The carbon attached to the boron atom may exhibit broadening due to quadrupolar relaxation of the boron nucleus.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of this compound and for identifying any impurities.
-
Principle: A reversed-phase HPLC method separates the compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
-
Detection: Ultraviolet (UV) detection is commonly used, with the detection wavelength set to the absorbance maximum of the indazole chromophore.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific method for both purity assessment and structural confirmation.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this compound, typically in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Mass Analysis: A high-resolution mass spectrometer can provide an accurate mass measurement, confirming the elemental composition of the parent ion and any observed fragments.
Elemental Analysis
-
Purpose: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound. The experimental values should align with the theoretical values calculated from the molecular formula, providing a fundamental confirmation of the compound's composition and purity.
Experimental Protocols
The following are detailed protocols for the characterization of this compound.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Protocol 2: HPLC Purity Determination
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Analysis: Inject 10 µL of the sample solution and integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 3: LC-MS Analysis
-
LC Conditions: Use the same HPLC conditions as described in Protocol 2.
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Analysis: Analyze the mass spectrum for the [M+H]⁺ ion of the parent compound and identify any impurity peaks.
Protocol 4: Elemental Analysis
-
Sample Preparation: Provide a dried (e.g., under vacuum over P₂O₅) and accurately weighed sample (typically 2-3 mg).
-
Instrumentation: Utilize a calibrated CHN analyzer.
-
Analysis: Perform the analysis in triplicate to ensure accuracy and precision. Compare the experimental percentages of C, H, N, and Cl to the theoretical values.
Visualizing the Characterization Workflow
The following diagrams illustrate the logical flow of the characterization process for this compound.
Caption: Logical workflow for the synthesis and characterization of the target compound.
Caption: Interrelation of analytical techniques for comprehensive characterization.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl motifs, which are common structural units in many drug candidates.[1][4] Indazole derivatives, in particular, are of significant interest due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[4]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride with various aryl and heteroaryl halides. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers in drug discovery and development, facilitating the synthesis of novel 1-methyl-4-aryl-1H-indazole derivatives.
Challenges in Heteroaryl Suzuki-Miyaura Couplings
While the Suzuki-Miyaura coupling is a powerful tool, its application to heteroaromatic substrates can present unique challenges. Heteroaryl boronic acids, including indazole derivatives, are often prone to competitive protodeboronation, a side reaction that reduces the yield of the desired coupled product.[5] Additionally, the Lewis basic nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[5][6] Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore crucial for a successful coupling.
Optimization of Reaction Conditions
To achieve optimal yields and purity, several key parameters of the Suzuki-Miyaura coupling should be systematically evaluated. The following table summarizes common starting points and ranges for the optimization of the reaction between this compound and an aryl halide.
Table 1: Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Reagent/Condition | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Buchwald Precatalysts (e.g., SPhos, XPhos) | 2-10 mol% | The choice of catalyst and ligand is critical and substrate-dependent. Buchwald-type ligands are often effective for challenging couplings.[5][6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | 2-3 equivalents | An inorganic base is required to activate the boronic acid.[2][7] For the hydrochloride salt of the boronic acid, an additional equivalent of base is necessary. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME, DMF | 4:1 to 10:1 organic:aqueous ratio | A mixture of an organic solvent and water is commonly used. Anhydrous conditions with a strong, non-nucleophilic base can also be effective.[5][8] |
| Temperature | 80-120 °C | Reaction temperature is typically elevated to ensure a reasonable reaction rate. | |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS to determine completion. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask or sealed reaction vial, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.05 mmol, 5 mol%).
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-4-aryl-1H-indazole.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Indazole Derivatives
| Indazole Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-methyl-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | 85 | [9] |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) (10) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 75 | [10] |
| 3-Chloro-1H-indazole | Phenylboronic acid | XPhos Precatalyst (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 88 | [6] |
| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | 92 | [11] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reaction Optimization
This diagram outlines a logical workflow for the optimization of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for the optimization of Suzuki-Miyaura coupling reactions.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride in the Synthesis of IRAK4 Inhibitors
Introduction
(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride is a key building block in medicinal chemistry, particularly in the synthesis of potent and selective kinase inhibitors. Its rigid indazole scaffold and the versatile boronic acid moiety make it an ideal synthon for generating diverse libraries of compounds for drug discovery. A significant application of this reagent is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in innate immunity signaling pathways. Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.
This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of IRAK4 inhibitors.
Application in the Synthesis of IRAK4 Inhibitors
This compound serves as a crucial component for introducing the 1-methyl-1H-indazol-4-yl moiety into target molecules via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the indazole ring and a variety of aryl or heteroaryl halides, providing a modular and efficient approach to synthesizing complex molecular architectures.
In the context of IRAK4 inhibitors, the 1-methyl-1H-indazol-4-yl group often functions as a key pharmacophore that interacts with specific residues in the ATP-binding pocket of the kinase. By systematically varying the coupling partner, researchers can explore the structure-activity relationship (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Quantitative Data: IRAK4 Inhibition
The following table summarizes the in vitro activity of representative IRAK4 inhibitors synthesized using this compound. The data is compiled from publicly available patent literature (WO2017004133A1).
| Compound ID | Structure | IRAK4 IC50 (nM) |
| Example 1 | 10 | |
| Example 2 | 25 | |
| Example 3 | 8 | |
| Example 4 | 15 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl halide (e.g., bromide or chloride) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4) (0.05 - 0.1 eq)
-
Base (e.g., K2CO3, Cs2CO3, or Na2CO3) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.
Protocol for IRAK4 Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against IRAK4 using a biochemical assay.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the IRAK4 enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for IRAK4 Inhibitor Discovery.
Synthesis of Novel PARP Inhibitors Utilizing (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride is a key building block in the synthesis of a variety of bioactive molecules, most notably in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of crucial carbon-carbon bonds in the assembly of complex drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative PARP inhibitor, along with relevant biological activity data and pathway diagrams.
Application: Synthesis of a 4-Aryl-1-methyl-1H-indazole PARP Inhibitor
The 1-methyl-1H-indazole moiety is a recognized pharmacophore in numerous PARP inhibitors. The synthesis of 4-aryl-1-methyl-1H-indazoles via Suzuki-Miyaura coupling is a convergent and efficient strategy to access a library of potential drug candidates. This approach allows for the late-stage introduction of diverse aryl and heteroaryl groups at the 4-position of the indazole core, enabling extensive structure-activity relationship (SAR) studies.
Quantitative Data Summary
The following table summarizes the typical reaction yields and biological activity for a representative 4-aryl-1-methyl-1H-indazole synthesized using this compound.
| Coupling Partner (Aryl Halide) | Product | Yield (%) | PARP-1 IC₅₀ (nM) |
| 4-Bromobenzamide | 4-(4-carbamoylphenyl)-1-methyl-1H-indazole | 85 | 15 |
| 2-Bromo-5-fluoropyridine | 4-(5-fluoropyridin-2-yl)-1-methyl-1H-indazole | 78 | 25 |
| 1-Bromo-4-cyanobenzene | 4-(4-cyanophenyl)-1-methyl-1H-indazole | 82 | 18 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-(4-carbamoylphenyl)-1-methyl-1H-indazole.
Materials:
-
This compound
-
4-Bromobenzamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.2 mmol), 4-bromobenzamide (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 90 °C and maintain for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-(4-carbamoylphenyl)-1-methyl-1H-indazole as a solid.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow.
Signaling Pathway: PARP Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair. In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks, ultimately resulting in cell death. This concept is known as synthetic lethality.
Caption: PARP inhibition signaling pathway.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with Indazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This method is particularly valuable in drug discovery and development for the synthesis of complex molecules, including those containing the indazole scaffold, a privileged heterocyclic motif found in numerous biologically active compounds.[4][5] These application notes provide detailed protocols and a comparative overview of palladium catalyst systems for the Suzuki coupling of indazole boronic acids, designed to aid researchers in optimizing existing methods and developing new synthetic routes.
Introduction to Suzuki Reactions with Indazoles
The indazole core is a key component in a variety of therapeutic agents, including kinase inhibitors that target signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[4] The ability to functionalize the indazole ring at various positions through C-C bond formation is crucial for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.[4] The Suzuki-Miyaura reaction, which couples an organoboron species (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base, is a premier method for achieving this transformation.[1][2][6]
The general scheme for the Suzuki coupling of a halo-indazole with an indazole boronic acid is depicted below:
Figure 1: General Reaction Scheme
Caption: General Suzuki-Miyaura cross-coupling reaction.
Palladium Catalyst Systems and Reaction Conditions
The success of a Suzuki-Miyaura reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. For nitrogen-containing heterocycles like indazoles, careful optimization is often necessary to prevent catalyst inhibition and side reactions.[1]
Commonly Used Palladium Catalysts and Ligands
A variety of palladium sources and phosphine ligands are employed in Suzuki couplings involving indazoles. The selection of the ligand is critical as it influences the stability and reactivity of the active palladium(0) species.
-
Palladium(II) Precatalysts: Pd(OAc)₂, PdCl₂(dppf), and PdCl₂(PPh₃)₂ are common precatalysts that are reduced in situ to the active Pd(0) species.[7][8][9]
-
Palladium(0) Precatalysts: Pd(PPh₃)₄ and Pd₂(dba)₃ are directly active or readily generate the active catalyst.[10][11]
-
Buchwald Ligands: Electron-rich and sterically hindered biaryl phosphine ligands such as SPhos and XPhos have shown high efficacy, particularly for challenging couplings involving heteroaryl chlorides.[12]
-
Other Phosphine Ligands: Triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are widely used and effective for a range of substrates.[5]
Selection of Bases and Solvents
The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of solvent is equally important, as it affects the solubility of the reactants and the stability of the catalytic species.
-
Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[5][10][12][13] The choice of base can significantly impact the reaction rate and yield.
-
Solvents: A mixture of an organic solvent and water is often employed. Common solvent systems include 1,4-dioxane/water, dimethoxyethane (DME)/water, and toluene/water.[4][5][10][11] Anhydrous solvents may be necessary in some cases to minimize protodeboronation of the boronic acid.[4]
Data Presentation: Comparative Performance of Palladium Catalysts
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of various substituted indazoles with boronic acids, providing a comparative overview of different palladium catalyst systems.
Table 1: Suzuki Coupling of 5-Bromoindazoles with N-Boc-2-pyrroleboronic Acid [5]
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 95 |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 18 | 65 |
| Pd(OAc)₂ | K₂CO₃ | DME | 80 | 18 | 40 |
| PdCl₂ | K₂CO₃ | DME | 80 | 18 | 35 |
Table 2: Suzuki Coupling of 3-Chloroindazole with 5-Indole Boronic Acid [12]
| Palladium Source (2 mol%) | Ligand (3 mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 82 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 81 |
| Pd(OAc)₂ | P(Cy)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 35 |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 55 |
Table 3: Microwave-Assisted Suzuki Coupling of 3-Bromoindazoles with Phenylboronic Acid [13]
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | 94 | | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane/H₂O | Not specified | Good to excellent |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura coupling of halo-indazoles with indazole boronic acids. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of Bromoindazoles[5]
Materials:
-
Bromo-indazole derivative (1.0 equiv)
-
Indazole boronic acid (or other aryl/heteroaryl boronic acid) (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous dimethoxyethane (DME)
-
Water
Procedure:
-
To a solution of the bromo-indazole (1 mmol) in anhydrous DME (10 mL) in a reaction vessel, add Pd(dppf)Cl₂ (10 mol%).
-
Stir the mixture under an inert atmosphere (e.g., argon) for 1 hour.
-
Sequentially add the boronic acid (2 mmol) dissolved in anhydrous DME (2.6 mL) and potassium carbonate (2 mmol) dissolved in water (2.5 mL).
-
Heat the reaction mixture to 80°C for 2 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling of Chloroindazoles[12]
Materials:
-
Chloro-indazole derivative (1.0 equiv)
-
Indazole boronic acid (or other aryl/heteroaryl boronic acid) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-3.5 mol%)
-
SPhos (or other suitable ligand)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine the chloro-indazole (1.0 mmol), boronic acid (2.0 mmol), Pd(OAc)₂ (as per optimized loading), the chosen ligand, and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100°C for 15-20 hours, with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction is outlined below.
Caption: A typical experimental workflow for the Suzuki coupling reaction.[4]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different ligands, bases, or solvent systems. Increasing the reaction temperature or time may also improve the yield. For unstable boronic acids, using a milder base or lower temperature can prevent decomposition.[14]
-
Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid can be a significant side reaction. This can be minimized by using anhydrous solvents, minimizing the amount of water, or lowering the reaction temperature.[4]
-
Catalyst Deactivation: Nitrogen-containing heterocycles can sometimes coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich ligands can often mitigate this issue.[12]
By carefully considering the choice of catalyst, ligands, and reaction conditions, researchers can effectively utilize the Suzuki-Miyaura cross-coupling to synthesize a wide array of functionalized indazole derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 7. scielo.br [scielo.br]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Suzuki Coupling Reactions: A Guide to Base Selection for (1-Methyl-1H-indazol-4-yl)boronic Acid Hydrochloride
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. This document provides detailed application notes and protocols for the selection of an optimal base for the Suzuki coupling of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride, a key building block in the development of various therapeutic agents.
The choice of base is a critical parameter in the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step by activating the boronic acid.[1] An inappropriate base can lead to low yields, side reactions such as protodeboronation, or degradation of starting materials.[2] This is particularly relevant for heteroaryl boronic acids like (1-Methyl-1H-indazol-4-yl)boronic acid, which can be susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[2][3] The hydrochloride salt form of the starting material will also consume one equivalent of the base.
Comparative Analysis of Common Bases
The selection of a base is highly dependent on the specific substrates, catalyst system, and solvent employed.[1] For nitrogen-rich heterocycles such as indazoles, careful consideration of the base is necessary to avoid catalyst inhibition and unwanted side reactions.[4][5] Below is a summary of commonly used bases in Suzuki coupling reactions, with considerations for their use with this compound.
| Base | Typical Equivalents | Common Solvent Systems | Temperature (°C) | Key Considerations |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane/H₂O, Toluene, DMF | 60 - 110 | Often an excellent choice for challenging substrates, including nitrogen-containing heterocycles.[2][4][6] Helps to minimize protodeboronation.[2] |
| K₂CO₃ | 2.0 - 3.0 | Toluene/EtOH/H₂O, 1,4-Dioxane/H₂O | 80 - 110 | A standard and widely used base.[6][7] May be less effective for more challenging couplings. |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane, DMF | 80 - 110 | More soluble and generally a stronger base than K₂CO₃, which can increase reaction rates.[6] Often used in difficult coupling reactions.[1] |
| Na₂CO₃ | 2.0 - 3.0 | Toluene/H₂O, 1,4-Dioxane/H₂O | 80 - 110 | A commonly used and cost-effective base, often found to be highly effective in standard Suzuki couplings.[1][8] |
| KF | 3.0 | THF (anhydrous), 1,4-Dioxane | 60 - 80 | A milder option that can be beneficial for substrates with base-sensitive functional groups.[6][9] Often requires anhydrous conditions. |
| Organic Amines (e.g., TEA) | 3.0+ | Toluene, THF | Room Temp - 80 | Generally less effective than inorganic bases for Suzuki couplings.[2][8] |
Experimental Protocols
The following is a general protocol for screening various bases for the Suzuki coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Selected base (see table above for equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), and the selected base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-16 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired coupled product.
Logical Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting an appropriate base for the Suzuki coupling of this compound.
Caption: Workflow for base selection in Suzuki coupling.
By systematically evaluating a range of bases and carefully optimizing reaction conditions, researchers can achieve high yields and purity for the Suzuki coupling of this compound, facilitating the synthesis of novel compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Understanding Solvent Effects in Reactions with (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride is a key building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The indazole scaffold is a privileged structure found in numerous biologically active compounds.[2] The success of these synthetic transformations is highly dependent on the careful selection of reaction parameters, with the solvent system playing a pivotal role.[3] This document provides a detailed overview of solvent effects, experimental protocols, and key considerations when using this compound.
The choice of solvent can significantly influence reaction outcomes by affecting reagent solubility, catalyst stability and activity, and the rate of key steps in the catalytic cycle.[3] Boronic acids, in general, can be unstable under certain conditions, susceptible to degradation pathways like protodeboronation and oxidation, which can be influenced by the solvent environment and pH.[4] Therefore, a judicious choice of solvent is critical for achieving high yields and purity.
Solvent Effects in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a fundamental tool for carbon-carbon bond formation.[5] The reaction mechanism involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.[6] Solvents can modulate the reactivity of the boronic acid and the base, stabilize the palladium catalyst, and influence the overall reaction rate and selectivity.[3]
Often, a mixture of an organic solvent and water is employed.[3] Water can be beneficial, particularly with nitrogen-containing heterocyclic substrates.[3] Biphasic solvent systems are common, where the choice of the organic solvent is critical. Polar aprotic solvents are frequently favored.
Key Roles of Solvents:
-
Solubility: Ensure all components (organic halide, boronic acid, base, and catalyst) are sufficiently soluble to participate in the reaction.
-
Catalyst Stabilization: Coordinate with the palladium center to stabilize the active catalytic species.
-
Transmetalation Step: The transfer of the organic group from boron to palladium is often the rate-limiting step. Solvents can influence the activation of the boronic acid by the base.
-
Side Reactions: Inappropriate solvent choice can promote side reactions such as protodeboronation, where the carbon-boron bond is cleaved.[4]
Application Data: Solvent System Comparison
While specific comparative data for this compound is not extensively published, the following table summarizes typical solvent systems used for Suzuki-Miyaura couplings of structurally related bromo-indazoles and other heterocyclic boronic acids. This data provides a strong basis for solvent selection.
| Aryl Halide Substrate | Boronic Acid/Ester | Solvent System | Base | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | DME | K₂CO₃ | Pd(dppf)Cl₂ (5) | 80 | 2 | 94 | [7] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | DME | K₂CO₃ | Pd(PPh₃)₄ (5) | 80 | 18 | 65 | [7] |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | 1,4-dioxane/water | K₂CO₃ | Pd(PPh₃)₄ (5) | 80-100 | N/A | High | [2] |
| 2-Chlorotoluene | Phenylboronic acid | Toluene | K₃PO₄ | Pd₂(dba)₃ / SPhos (0.05) | 100 | 1 | 98 | [7] |
| 4-Trifluoromethylphenyl triflate | Phenylboronic acid | 1,4-dioxane | K₃PO₄ | Pd(OAc)₂ / PCy₃ (1.5) | 80 | 12 | 95 | [7] |
| 2-Iodocyclohexenone | Phenylboronic acid | DME/H₂O | Na₂CO₃ | Pd/C (5) | 25 | 1 | 99 | [7] |
Observations:
-
Solvent systems like 1,4-dioxane/water or DME/water are highly effective, demonstrating the benefit of aqueous mixtures.[2][7]
-
The choice of catalyst and ligand system is intrinsically linked to the solvent. For instance, Buchwald-type ligands like SPhos are highly active in solvents like toluene.[7]
-
For nitrogen-containing heterocycles, Pd(dppf)Cl₂ often shows superior performance over Pd(PPh₃)₄, providing higher yields in shorter reaction times.[7]
Visualized Mechanisms and Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial suitable for heating
-
Magnetic stirrer and heat plate
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).[2]
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.[2]
-
Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly degassed.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the flask.
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete (typically indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Troubleshooting and Key Considerations
-
Protodeboronation: Boronic acids can decompose, especially under harsh basic conditions or prolonged heating.[4] Using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or a boronic ester surrogate like an N-methyliminodiacetic acid (MIDA) boronate can mitigate this.[9]
-
Low Yields: This can be due to poor solubility, catalyst deactivation, or incomplete reaction. Screening different solvent systems (e.g., DME/water, Toluene/water, THF/water) and bases is recommended. The catalyst and ligand choice is also crucial; for nitrogen-containing heterocycles, ligands like SPhos or catalysts like Pd(dppf)Cl₂ are often more effective than Pd(PPh₃)₄.[7]
-
Catalyst Inhibition: The nitrogen atoms in the indazole ring can coordinate to the palladium center, potentially inhibiting the catalyst. Using a suitable ligand that binds strongly to palladium can prevent this.
-
Hydrochloride Salt: The starting material is a hydrochloride salt. The added base will neutralize the HCl before participating in the catalytic cycle, so using at least one extra equivalent of base is necessary.
Conclusion
The solvent system is a critical parameter in Suzuki-Miyaura cross-coupling reactions involving this compound. Mixed aqueous/organic solvent systems, such as 1,4-dioxane/water or DME/water, are generally effective as they balance the solubility of various reaction components. The choice of solvent, base, and catalyst/ligand system are interdependent and must be optimized to achieve high yields and minimize side reactions like protodeboronation. The protocols and data presented here offer a robust starting point for researchers to successfully utilize this valuable building block in their synthetic endeavors.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride is a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The indazole scaffold is a privileged structure found in numerous biologically active compounds, including those targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and Polo-like kinase 4 (PLK4), both of which are critical targets in oncology.[1][2] This document provides detailed protocols for the scale-up synthesis of this compound, its application in Suzuki-Miyaura cross-coupling reactions, and an overview of the relevant biological signaling pathways.
Synthetic Workflow Overview
The multi-step synthesis of this compound on a larger scale can be achieved through a three-step process starting from the commercially available 4-bromo-1H-indazole. The key transformations involve N-methylation, Miyaura borylation to introduce the boronic acid moiety, and a final salt formation and purification step.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-1-methyl-1H-indazole
This protocol describes the N-methylation of 4-bromo-1H-indazole. The reaction typically yields a mixture of N1 and N2 isomers, which require chromatographic separation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) | Equivalents |
| 4-Bromo-1H-indazole | 197.02 | 50.0 g | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 105.2 g | 3.0 |
| Iodomethane (CH₃I) | 141.94 | 27.2 mL | 1.8 |
| Acetone | 58.08 | 750 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Saline Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 2 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-bromo-1H-indazole (50.0 g, 0.254 mol) and acetone (750 mL).
-
Add potassium carbonate (105.2 g, 0.761 mol) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add iodomethane (27.2 mL, 0.457 mol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Cyclohexane, 1:2).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate (500 mL) and wash with saturated saline solution (3 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl acetate/Cyclohexane, 1:5 to 1:2) to separate the N1 and N2 isomers. 4-bromo-1-methyl-1H-indazole is typically the major isomer.[3]
Expected Yield and Purity:
| Product | Form | Yield | Purity (by ¹H NMR) |
| 4-Bromo-1-methyl-1H-indazole | White Solid | 55-65% | >98% |
Step 2: Synthesis of (1-Methyl-1H-indazol-4-yl)boronic acid pinacol ester
This protocol details the Miyaura borylation of 4-bromo-1-methyl-1H-indazole to form the corresponding boronic acid pinacol ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) | Equivalents |
| 4-Bromo-1-methyl-1H-indazole | 211.06 | 30.0 g | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 43.0 g | 1.2 |
| Potassium Acetate (KOAc) | 98.14 | 41.8 g | 3.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 2.9 g | 0.03 |
| 1,4-Dioxane (anhydrous) | 88.11 | 600 mL | - |
Procedure:
-
In a 1 L three-necked flask under a nitrogen atmosphere, combine 4-bromo-1-methyl-1H-indazole (30.0 g, 0.142 mol), bis(pinacolato)diboron (43.0 g, 0.170 mol), and potassium acetate (41.8 g, 0.426 mol).
-
Add anhydrous 1,4-dioxane (600 mL) to the flask.
-
Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Add Pd(dppf)Cl₂ (2.9 g, 0.004 mol) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.[4][5]
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude boronic ester. This crude product can often be used in the next step without further purification.
Expected Yield:
| Product | Form | Yield |
| (1-Methyl-1H-indazol-4-yl)boronic acid pinacol ester | Brown solid | 80-90% (crude) |
Step 3: Synthesis and Purification of this compound
This protocol describes the hydrolysis of the pinacol ester and subsequent formation and purification of the hydrochloride salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) |
| Crude (1-Methyl-1H-indazol-4-yl)boronic acid pinacol ester | 258.14 | ~32.0 g |
| Acetone | 58.08 | 300 mL |
| 2M Hydrochloric Acid (aq) | 36.46 | ~300 mL |
| Diethyl Ether | 74.12 | As needed |
| 4M HCl in Dioxane | - | As needed |
Procedure:
-
Dissolve the crude (1-Methyl-1H-indazol-4-yl)boronic acid pinacol ester in acetone (300 mL).
-
Add 2M aqueous hydrochloric acid (300 mL) and stir vigorously at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate to remove organic impurities.
-
To the aqueous layer, add a saturated solution of sodium bicarbonate until the pH is ~8-9 to precipitate the free boronic acid.
-
Extract the free boronic acid into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
For purification, the crude boronic acid can be triturated with diethyl ether or recrystallized.[6]
-
To form the hydrochloride salt, dissolve the purified free boronic acid in a minimal amount of cold dioxane and add a 4M solution of HCl in dioxane dropwise with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Expected Yield and Purity:
| Product | Form | Overall Yield (from 4-bromo-1-methyl-1H-indazole) | Purity (by HPLC) |
| This compound | Off-white to pale yellow solid | 60-70% | >97% |
Application in Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern drug discovery for creating carbon-carbon bonds.
General Protocol for Suzuki-Miyaura Coupling
Caption: General scheme for Suzuki-Miyaura coupling.
Materials and Reagents:
| Reagent | Role | Typical Examples |
| This compound | Boronic acid source | - |
| Aryl/Heteroaryl Halide | Coupling partner | Aryl bromides, chlorides, or triflates |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand |
| Base | Activates boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Reaction medium | Dioxane/water, Toluene/water, DMF |
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine the aryl/heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Degas the mixture with nitrogen for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 eq).
-
Heat the reaction mixture to 80-110 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Biological Relevance and Signaling Pathways
The 1-methyl-1H-indazole-4-yl moiety is a key component of several potent and selective kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in cancer.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Overactivation of the VEGFR-2 pathway is a hallmark of many solid tumors, as it promotes tumor growth and metastasis.[1]
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
PLK4 Signaling Pathway
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that is a master regulator of centriole duplication. Overexpression of PLK4 can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are common features of cancer cells.[7][8]
Caption: Role of PLK4 in centriole duplication and the effect of its inhibition.
Safety and Handling
-
Boronic Acids: Handle in a well-ventilated fume hood. Boronic acids can be irritating to the eyes, respiratory system, and skin. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagents: Iodomethane is a carcinogen and should be handled with extreme care. Palladium catalysts are toxic and should be handled in a fume hood. Strong bases like potassium carbonate can cause skin and eye irritation.
-
Scale-up: When performing these reactions on a larger scale, be mindful of potential exotherms, especially during the addition of reagents. Ensure adequate cooling and stirring capabilities.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the scale-up synthesis of this compound. This versatile building block is instrumental in the development of targeted therapies, particularly kinase inhibitors for cancer treatment. By understanding the synthetic route and the biological context of its applications, researchers can effectively utilize this compound in their drug discovery and development programs.
References
- 1. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of the Indazole Core via (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties. A key strategy for the functionalization of the indazole core is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This application note focuses on the use of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride as a key building block for the synthesis of novel indazole derivatives, particularly those targeting crucial cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Applications in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[2] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for the development of novel anticancer therapeutics. Several indazole-containing molecules have been identified as potent inhibitors of kinases within this pathway, demonstrating the therapeutic potential of this scaffold.
Derivatives synthesized from (1-Methyl-1H-indazol-4-yl)boronic acid are of significant interest for their potential to modulate the activity of key kinases in the PI3K/Akt/mTOR pathway. The 1-methyl-1H-indazol-4-yl moiety can be strategically employed to interact with the ATP-binding pocket of kinases like PI3K, Akt, and mTOR, leading to the inhibition of their catalytic activity. This inhibition can, in turn, block downstream signaling events that promote cancer cell growth and survival. For instance, the indazole derivative GDC-0941 is a potent inhibitor of class I PI3K.[3] The derivatization of the (1-Methyl-1H-indazol-4-yl)boronic acid core allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Experimental Protocols
The following section provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a representative procedure and may require optimization for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol describes the coupling of this compound with a generic aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: In a dry Schlenk flask or sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl or heteroaryl halide (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 2-5 mol%).
-
Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired derivatized indazole.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various indazole derivatives. While specific data for this compound is not extensively published, these examples provide a basis for expected outcomes.
| Entry | Indazole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 2 | 92 |
| 2 | 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 2 | 85 |
| 3 | 7-Bromo-4-(phenylformamido)-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 82 |
| 4 | 4-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 88 |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
PI3K/Akt/mTOR Signaling Pathway and Inhibition by Indazole Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indazole derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?
A1: Low yields with this substrate are often traced back to a few key issues:
-
Insufficient Base: The boronic acid is supplied as a hydrochloride salt. This means an additional equivalent of base is required to neutralize the HCl and free the indazole nitrogen before the catalytic cycle can begin. The primary role of the base is to then activate the boronic acid to a more nucleophilic boronate species for transmetalation.[1][2]
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen.[3] Heteroaryl boronic acids, like the indazole derivative, are particularly susceptible to this decomposition pathway, especially under harsh basic conditions or prolonged heating.[4][5]
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, potentially inhibiting its activity or causing deactivation.[4][6]
-
Oxygen Contamination: Inadequate degassing of solvents and reaction vessels can lead to oxidation of the palladium catalyst and homocoupling of the boronic acid, reducing the yield of the desired cross-coupled product.[7][8]
Q2: How does the hydrochloride salt affect the reaction, and how should I adjust my protocol?
A2: The hydrochloride salt means the indazole ring is protonated. This acidic proton must be neutralized by a base. Therefore, you must use at least one extra equivalent of base relative to the boronic acid salt. For example, if your standard protocol calls for 2.0 equivalents of base, you should use a minimum of 3.0 equivalents for this specific reagent to ensure both neutralization and catalytic activation.
Q3: I'm observing a significant amount of 1-methyl-1H-indazole in my crude mixture. What is happening and how can I prevent it?
A3: The presence of 1-methyl-1H-indazole is a clear indicator of protodeboronation.[3] This side reaction consumes your starting material and is often promoted by aqueous basic conditions and high temperatures.[9][10] To minimize this:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching from hydroxides to carbonates (Cs2CO3, K2CO3) or phosphates (K3PO4).
-
Use Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce the rate of protodeboronation.[11]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can protect it from degradation. These "slow-release" precursors generate the active boronic acid in situ.[5][12][13]
-
Optimize Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant decomposition occurs.
Q4: What are the best starting conditions (catalyst, base, solvent) for this type of coupling?
A4: For N-containing heteroaryl boronic acids, a good starting point is often a modern catalyst system known for its high activity and stability. Conditions reported for similar indazole couplings suggest the following are effective:
-
Catalyst: Pd(PPh3)4 or a pre-catalyst system using a bulky, electron-rich phosphine ligand like SPhos or XPhos with a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3).[14][15] These advanced ligands can accelerate the catalytic cycle, often outcompeting the protodeboronation side reaction.[16]
-
Base: Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are frequently effective and are generally milder than hydroxides.[14][15]
-
Solvent: A mixture of an organic solvent and water, such as 1,4-Dioxane/H2O or THF/H2O, is common.[15][17] The water is necessary to solubilize the base and facilitate the formation of the active boronate species.
Troubleshooting Guide
This section provides a logical workflow to diagnose and solve common problems.
// Nodes start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Are Starting Materials Consumed?\n(Monitor by TLC/LCMS)", fillcolor="#FBBC05", fontcolor="#202124"]; sm_present [label="Starting Materials Remain", fillcolor="#F1F3F4", fontcolor="#202124"]; sm_gone [label="Starting Materials Consumed", fillcolor="#F1F3F4", fontcolor="#202124"]; check_catalyst [label="Problem: Inactive Catalyst System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_base [label="Problem: Insufficient Base/\nIncorrect Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_protodeboronation [label="Problem: Protodeboronation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_side_reactions [label="Problem: Other Side Reactions\n(e.g., Homocoupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions sol_catalyst [label="Solution:\n1. Use fresh Pd source & ligand.\n2. Ensure proper degassing (N2/Ar).\n3. Consider a more active catalyst\n(e.g., Buchwald Precatalyst).", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_base [label="Solution:\n1. Add >3 eq. of base to neutralize HCl salt.\n2. Switch to a more effective base\n(e.g., K3PO4, Cs2CO3).\n3. Ensure adequate solvent for solubility.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_protodeboronation [label="Solution:\n1. Use milder base (K3PO4).\n2. Reduce reaction temperature/time.\n3. Use anhydrous solvent.\n4. Convert boronic acid to a\nmore stable boronate ester.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_side_reactions [label="Solution:\n1. Thoroughly degas all solvents.\n2. Check purity of starting materials.\n3. Lower reaction temperature.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_sm; check_sm -> sm_present [label="No"]; check_sm -> sm_gone [label="Yes"];
sm_present -> check_catalyst; sm_present -> check_base;
sm_gone -> check_protodeboronation; sm_gone -> check_side_reactions;
check_catalyst -> sol_catalyst; check_base -> sol_base; check_protodeboronation -> sol_protodeboronation; check_side_reactions -> sol_side_reactions; } end_dot Caption: A step-by-step flowchart to diagnose low-yield Suzuki reactions.
Data Presentation: Condition Optimization
The selection of base, catalyst, and solvent is critical. The tables below summarize conditions that have been successfully applied in the Suzuki-Miyaura coupling of various indazole derivatives, which can serve as a starting point for optimization.
Table 1: Effect of Base and Catalyst on Indazole Coupling Yield Reaction of a bromo-indazole with an arylboronic acid.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(PPh3)4 (5) | - | Cs2CO3 (2) | Dioxane/EtOH/H2O | 140 (MW) | >90% | [14] |
| 2 | Pd(OAc)2 (5) | RuPhos (10) | K3PO4 (3) | Dioxane/H2O | 100 | ~85-95% | [14] |
| 3 | PdCl2(dppf)·DCM (5) | - | K2CO3 (3) | 1,4-Dioxane/H2O | 100 | ~35% | [17] |
| 4 | Pd2(dba)3 (2) | SPhos (3) | K3PO4 (2) | Dioxane/H2O | 100 | ~56% | [15] |
| 5 | XPhos Precat G2 (2.5) | - | K3PO4 (2) | Dioxane/H2O | 100 | ~80% | [15][16] |
Note: Yields are approximate and highly dependent on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure using a Buchwald Precatalyst
This protocol is recommended as a high-success-rate starting point, particularly for challenging heteroaryl couplings.[15][16]
// Nodes prep [label="1. Reagent Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; add [label="2. Add Reagents to Vial", fillcolor="#FBBC05", fontcolor="#202124"]; degas [label="3. Seal & Degas", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="4. Add Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="5. Add Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="6. Heat & Stir", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="7. Reaction Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="8. Purification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> add [label="Aryl halide (1.0 eq)\nBoronic acid HCl (1.5 eq)\nK3PO4 (3.0 eq)"]; add -> degas [label="Evacuate & backfill\nwith N2/Ar (3x)"]; degas -> catalyst [label="Add XPhos Pd G2 (2 mol%)\nunder inert atmosphere"]; catalyst -> solvent [label="Add degassed\nDioxane/H2O (4:1)"]; solvent -> react [label="Stir at 80-100 °C\nMonitor by TLC/LCMS"]; react -> workup [label="Cool, dilute with EtOAc,\nwash with H2O & brine"]; workup -> purify [label="Dry, concentrate,\nand purify by column\nchromatography"]; } end_dot Caption: Standard experimental workflow for the Suzuki coupling reaction.
Materials:
-
Aryl halide (e.g., Aryl bromide, 1.0 equiv)
-
This compound (1.5 equiv)
-
Potassium Phosphate (K3PO4), finely powdered (3.0 equiv)
-
XPhos Pd G2 (or similar Buchwald precatalyst, 1-3 mol%)
-
Anhydrous 1,4-Dioxane and Degassed Water
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and K3PO4 (3.0 equiv).
-
Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[15]
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-20 hours).[15][16]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Coupling for Rapid Synthesis
Microwave irradiation can significantly reduce reaction times and sometimes improve yields by minimizing thermal decomposition.[14]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Cesium Carbonate (Cs2CO3) (3.0 equiv)
-
Pd(PPh3)4 (5 mol%)
-
1,4-Dioxane/Ethanol/Water (e.g., 7:2:1 mixture)
Procedure:
-
To a microwave reaction vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), Cs2CO3 (3.0 equiv), and Pd(PPh3)4 (5 mol%).
-
Add the solvent mixture.
-
Seal the vial tightly with the appropriate cap.
-
Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 140 °C) for 15-45 minutes.
-
After the reaction, allow the vial to cool to room temperature before carefully opening.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Proceed with an aqueous workup and purification as described in Protocol 1.
References
- 1. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
Minimizing homocoupling of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
Technical Support Center: (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling side reactions during your Suzuki-Miyaura cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling of this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other, forming a symmetrical bi-indazole byproduct (4,4'-bis(1-methyl-1H-indazole)). This reaction is undesirable as it consumes your starting material, reduces the yield of the intended cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two principal mechanisms responsible for homocoupling[1][2][3]:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then promote the unwanted coupling of two boronic acid molecules.[1][3][4]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as a catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product while being reduced to the active Pd(0) state.[1][5][6] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.
Q3: How does the hydrochloride salt form of the boronic acid affect the reaction?
A3: The hydrochloride salt will react with and consume one equivalent of the base added to the reaction mixture. It is crucial to account for this by adding at least one extra equivalent of base to neutralize the HCl and ensure sufficient basicity for the catalytic cycle to proceed efficiently. Failure to do so can lead to a sluggish reaction and potentially favor side reactions.
Q4: What general strategies can I employ to minimize homocoupling?
A4: The most effective strategies focus on eliminating the root causes:
-
Rigorous Deoxygenation: Thoroughly removing dissolved oxygen from solvents and the reaction vessel is critical.[3][4]
-
Careful Catalyst Selection: Choosing a Pd(0) catalyst source or using additives to facilitate the rapid reduction of Pd(II) precursors can prevent homocoupling at the start of the reaction.[2]
-
Use of Appropriate Ligands: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, making it kinetically favored over homocoupling.[2]
-
Optimization of Base and Reaction Conditions: The choice of base and temperature can significantly influence reaction rates and selectivity.[7]
Troubleshooting Guide
This guide addresses the common issue of observing significant homocoupling byproduct.
Problem: My reaction shows a high percentage of the homocoupled bi-indazole byproduct and a low yield of the desired product.
Below is a logical workflow to diagnose and solve the issue.
Data Presentation: Impact of Reaction Parameters
The following tables summarize how different reaction parameters can affect the ratio of the desired cross-coupling product to the undesired homocoupling byproduct. Data is illustrative and based on trends observed for similar heterocyclic systems.
Table 1: Effect of Catalyst and Deoxygenation Method
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Deoxygenation Method | Product:Homocoupling Ratio |
| 1 | Pd(OAc)₂ (2%) | SPhos (4%) | None | 30:70 |
| 2 | Pd(OAc)₂ (2%) | SPhos (4%) | N₂ Sparge (15 min) | 85:15 |
| 3 | Pd(OAc)₂ (2%) | SPhos (4%) | Freeze-Pump-Thaw (3x) | 95:5 |
| 4 | Pd(PPh₃)₄ (2%) | None | N₂ Sparge (15 min) | 92:8 |
Reaction Conditions: (1-Methyl-1H-indazol-4-yl)boronic acid HCl (1.2 equiv.), Aryl Bromide (1.0 equiv.), K₃PO₄ (3.0 equiv.), Dioxane/H₂O (4:1), 100 °C, 12 h.
Table 2: Effect of Base and Ligand
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (3.0 equiv.) | Product:Homocoupling Ratio |
| 1 | Pd₂(dba)₃ (2%) | PPh₃ (8%) | K₂CO₃ | 75:25 |
| 2 | Pd₂(dba)₃ (2%) | PPh₃ (8%) | K₃PO₄ | 88:12 |
| 3 | Pd₂(dba)₃ (2%) | None | K₃PO₄ | 60:40 |
| 4 | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ | >98:2 |
Reaction Conditions: (1-Methyl-1H-indazol-4-yl)boronic acid HCl (1.2 equiv.), Aryl Bromide (1.0 equiv.), Dioxane/H₂O (4:1), 100 °C, 12 h. All reactions were rigorously degassed via N₂ sparging for 30 min.
Experimental Protocols
Protocol 1: Recommended Procedure for Minimizing Homocoupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.
1. Reagent Preparation and Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a bulky phosphine ligand (e.g., SPhos, 4 mol%), and potassium phosphate (K₃PO₄, 3.0 equiv.).[1]
-
Seal the flask with a rubber septum.
2. Establishing an Inert Atmosphere:
-
Connect the flask to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure a completely inert atmosphere.[8]
3. Solvent Addition and Degassing:
-
Prepare a solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v). Degas this solvent mixture separately by bubbling an inert gas through it for at least 30 minutes.[1]
-
Add the degassed solvent to the Schlenk flask via syringe under a positive pressure of inert gas.
-
Further degas the entire reaction mixture by bubbling inert gas through the solution for an additional 15-20 minutes.
4. Catalyst Addition and Reaction:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
5. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography. If the homocoupling byproduct is still present and co-elutes, consider alternative solvent systems for chromatography or recrystallization.[1]
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired cross-coupling and the undesired homocoupling pathway.
References
Improving the stability of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways in solution:
-
Oxidative Deboronation: This is often a rapid degradation process where the boronic acid group is replaced by a hydroxyl group in the presence of reactive oxygen species.[1][2] This results in the formation of 1-Methyl-1H-indazol-4-ol.
-
Protodeboronation: This is a slower process where the boronic acid group is replaced by a hydrogen atom.[1][3] This pathway is often catalyzed by acidic or basic conditions and the presence of water, leading to the formation of 1-Methyl-1H-indazole.[3]
Q2: How does the hydrochloride salt form affect the stability of the boronic acid?
A2: The hydrochloride salt form indicates that the compound is likely more stable as a solid. In solution, the acidic nature of the hydrochloride salt can influence the rate of protodeboronation. Generally, boronic acids are most stable at a neutral pH.[4] Extreme acidic or basic conditions can accelerate degradation.[5]
Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?
A3: To ensure the longevity of your compound, follow these storage guidelines:
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store at -20°C to 4°C, protected from moisture and light.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. | Minimizes thermal degradation, hydrolysis from atmospheric moisture, and photo-oxidation.[4] |
| Solution | Prepare solutions fresh whenever possible. If short-term storage is necessary, store at -20°C or -80°C in an anhydrous, deoxygenated solvent under an inert atmosphere.[4] | Low temperatures and the absence of oxygen and water significantly slow down the rates of both oxidative deboronation and protodeboronation. |
Q4: Can I use this boronic acid directly in Suzuki-Miyaura coupling reactions?
A4: Yes, this compound is designed for use in cross-coupling reactions. However, the unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle, potentially leading to lower yields.[6] Careful optimization of reaction conditions is crucial for success.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion in Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura coupling reactions involving this compound can be attributed to several factors.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degradation of Boronic Acid | Prepare the boronic acid solution immediately before use. Ensure all solvents are anhydrous and thoroughly degassed to remove oxygen.[6][7] |
| Catalyst Deactivation | The unprotected N-H on the indazole ring can sometimes inhibit the palladium catalyst.[8] Consider using a pre-catalyst that is less sensitive to such functional groups. |
| Suboptimal Base | The choice of base is critical. Use an anhydrous base like anhydrous K₃PO₄ or Cs₂CO₃. Hydrated bases can introduce water, promoting protodeboronation.[6] |
| Incorrect Solvent | Use a degassed solvent system appropriate for Suzuki-Miyaura reactions, such as a mixture of 1,4-dioxane and water.[6] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
Troubleshooting Workflow for Low Conversion:
Caption: A step-by-step workflow for troubleshooting low conversion in cross-coupling reactions.
Issue 2: Formation of Byproducts (Homocoupling and Protodeboronation)
The formation of byproducts such as the homocoupled biaryl from the boronic acid or the protodeboronated starting material can complicate purification and reduce the yield of the desired product.
Strategies to Minimize Byproduct Formation:
| Byproduct | Cause | Mitigation Strategy |
| Homocoupling Product | Presence of oxygen and/or use of a Palladium(II) precatalyst.[7] | Rigorously degas the reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas through the solvent.[7] Use a Pd(0) catalyst source or a pre-catalyst that rapidly reduces to Pd(0). |
| Protodeboronated Indazole | Presence of proton sources (e.g., water) in the reaction mixture.[6] | Use anhydrous solvents and reagents. Ensure the base is not hydrated.[6] |
Competing Reaction Pathways:
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. pnas.org [pnas.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride Reaction Products
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of products synthesized using (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride, primarily in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific challenges that may arise during the purification process.
Q1: My purified product is contaminated with a symmetrical biaryl byproduct. How can I prevent its formation and remove it?
A: This impurity is likely the result of boronic acid homocoupling.[1] This side reaction is a common issue in Suzuki-Miyaura coupling, where two molecules of the boronic acid reagent couple together.[1]
Prevention Strategies:
-
Thorough Degassing: The primary cause of homocoupling is often the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst.[1] It is crucial to rigorously deoxygenate the reaction mixture before adding the palladium catalyst by using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[1][2]
-
Catalyst Choice: Using a Pd(II) salt like Pd(OAc)₂ as a precatalyst can sometimes promote homocoupling at the beginning of the reaction.[1] Consider using a Pd(0) source or a pre-catalyst that forms the active species more readily.
-
Control Reaction Temperature: Homocoupling can be more prevalent at higher temperatures. It is advisable to run the reaction at the lowest temperature that allows for efficient conversion to the desired product.[2]
Removal Strategies:
-
Column Chromatography: The homocoupled byproduct can be difficult to separate from the desired product due to similar polarities.[1] Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to improve separation.[1]
-
Recrystallization: If chromatography fails, recrystallization can be an effective alternative.[1] Test various solvent systems to find one in which the desired product has lower solubility than the homocoupled impurity at a reduced temperature.
Q2: I am observing a significant amount of dehalogenated byproduct in my reaction mixture. What causes this and how can I minimize it?
A: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction where the organopalladium intermediate reacts with a proton source before the intended transmetalation step.[2]
Minimization Strategies:
-
Use Anhydrous Conditions: Residual water is a common proton source. Ensure all solvents and reagents are anhydrous and thoroughly degassed.[2]
-
Optimize the Base: Use a non-hydrated base, such as anhydrous K₃PO₄. Some bases can contain or generate water in situ, contributing to this side reaction.[2]
Q3: My column chromatography separation is poor, with co-elution of the product and impurities. What steps can I take to improve it?
A: Poor separation on silica gel is a common challenge, especially with structurally similar compounds like isomers or byproducts from Suzuki reactions.[1]
Optimization Strategies:
-
Solvent System Exploration: If you are using a standard system like hexane/ethyl acetate, try alternatives. For nitrogen-containing heterocyclic compounds like indazoles, adding a small amount of a basic modifier like triethylamine or pyridine to the mobile phase can improve peak shape and resolution by deactivating acidic sites on the silica gel. Alternatively, switching to a different solvent system, such as dichloromethane/methanol, may provide different selectivity.
-
Alternative Stationary Phases: If silica gel is not effective, consider other stationary phases. Reverse-phase chromatography (e.g., C18) is a powerful alternative for purifying indazole derivatives.[3]
-
Recrystallization: As an alternative to chromatography, recrystallization can be highly effective for achieving high purity, sometimes exceeding 99%.[4] A mixed-solvent system can be particularly useful for separating isomers.[4]
Q4: The product appears to be degrading during purification. How can I mitigate this?
A: Some complex organic molecules can be sensitive to prolonged exposure to the acidic surface of silica gel or to elevated temperatures during solvent removal.
Mitigation Strategies:
-
Temperature Control: When isolating sensitive compounds, consider performing chromatographic purification at lower temperatures. The temperatures of the autosampler, column compartment, and fraction collector can be reduced (e.g., to 20°C or even 10°C) to minimize degradation.[5]
-
Passivating Silica Gel: Pre-treating the silica gel with a solution of triethylamine in your mobile phase can help neutralize acidic sites and prevent degradation of acid-sensitive compounds.
-
Minimize Purification Time: Use techniques like flash chromatography to reduce the time the compound spends on the column. For solvent removal, use a rotary evaporator at the lowest feasible temperature and avoid prolonged heating after the solvent has evaporated.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for purifying the product of a Suzuki reaction with this compound?
A: A typical purification workflow starts with an aqueous workup to remove water-soluble components like the base (e.g., K₃PO₄) and inorganic salts. After extraction and drying of the organic layer, the crude product is typically purified by silica gel column chromatography.[1] A gradient of hexane and ethyl acetate is a common starting mobile phase.
Q2: What are the most common impurities to expect in these reactions?
A: Besides unreacted starting materials, the most common impurities are:
-
Homocoupled Boronic Acid: Forms a symmetrical biaryl byproduct.[1]
-
Dehalogenated Starting Material: The aryl halide starting material loses its halogen atom.[2]
-
Unreacted this compound: Or its corresponding anhydride.[6]
Q3: Can recrystallization be used to purify indazole derivatives? What are some recommended solvent systems?
A: Yes, recrystallization is a highly effective method for purifying indazole derivatives and can often yield products with purity greater than 99%.[4] The choice of solvent is critical and must be determined empirically. A mixed-solvent approach is often successful. For example, a mixture of a water-soluble organic solvent (like tetrahydrofuran, acetone, or ethanol) and water has been used to effectively separate indazole isomers.[4] Other systems reported for indazole derivatives include butanone/n-hexane and ethyl acetate/n-hexane.[7]
Q4: When should I consider using High-Performance Liquid Chromatography (HPLC) for purification?
A: Preparative HPLC is recommended when:
-
High-purity material (>99.5%) is required for applications like biological screening or as an analytical standard.[3]
-
Small amounts of closely related impurities cannot be removed by column chromatography or recrystallization.[3]
-
You are separating chiral compounds (enantiomers).[8]
Reverse-phase HPLC is a powerful and widely used technique for the purification of indazole derivatives.[3]
Data Presentation
Table 1: Example HPLC Method Parameters for Indazole-Containing Compounds
This table summarizes published HPLC conditions for commercially available drugs containing an indazole moiety, providing a strong starting point for method development.[3]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | SunFire C18 (50 mm × 2.1 mm, 5 µm)[3] | Phenomenex Kinetex XB-C8 (150 x 4.6 mm, 5 µm)[3] | Inertsil 3V ODS (250mm × 4.6mm, 5μm)[3] |
| Mobile Phase A | Varies (e.g., Water with buffer) | Varies (e.g., Water with buffer) | Varies (e.g., Water with buffer) |
| Mobile Phase B | Varies (e.g., Acetonitrile or Methanol) | Varies (e.g., Acetonitrile or Methanol) | Varies (e.g., Acetonitrile or Methanol) |
| Detection | UV (Wavelength depends on chromophore) | UV (Wavelength depends on chromophore) | UV (Wavelength depends on chromophore) |
Note: Specific mobile phase compositions and gradients must be optimized for each unique compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask, combine the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.), and the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 5 mol%).[9]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene, or isopropanol) via syringe.[2][9][10]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.[2][10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude residue by column chromatography or recrystallization.[9]
Protocol 2: Purification by Recrystallization from a Mixed Solvent System
This protocol provides a general method for purification by recrystallization.
-
Dissolution: Dissolve the crude product in the minimum amount of a hot solvent in which it is readily soluble (e.g., tetrahydrofuran, butanone).[4][7]
-
Addition of Anti-solvent: Slowly add a second solvent (an "anti-solvent") in which the product is poorly soluble (e.g., water, n-hexane) until the solution becomes slightly turbid.[4][7]
-
Clarification: If necessary, add a small amount of the first solvent dropwise until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator or freezer.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold anti-solvent and dry them under vacuum to obtain the pure product.[7]
Visualizations
Caption: General workflow for the purification and analysis of products.
Caption: Decision tree for troubleshooting common purification issues.
Caption: Competing pathways of Suzuki coupling vs. homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]
- 7. Crystalline form of indazole derivative and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Facile synthesis of 4-aryl-<i>N</i>-(5-methyl-1<i>H</i>-pyrazol-3-yl)benzamides <i>via</i> Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies - Arabian Journal of Chemistry [arabjchem.org]
- 10. rsc.org [rsc.org]
Validation & Comparative
1H NMR Spectroscopic Analysis of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, the precise characterization of chemical reagents is paramount. This guide provides a comparative analysis of the ¹H NMR spectroscopic features of indazole-based boronic acids, with a focus on (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride. Due to the limited availability of publicly accessible ¹H NMR data for this specific compound, this guide leverages data from the closely related analogue, Indazole-4-boronic acid hydrochloride, to infer and discuss the expected spectral characteristics.
Introduction to Indazole Boronic Acids in Research
Indazole boronic acids are versatile building blocks in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The electronic and steric properties of the indazole ring, along with the position of the boronic acid moiety, significantly influence the reactivity and the properties of the resulting products. The N-methylation of the indazole ring, as in the case of this compound, can further modulate these characteristics by altering the electron density and solubility of the molecule. Accurate ¹H NMR characterization is crucial for confirming the structure and purity of these reagents before their use in complex synthetic pathways.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (ppm) | N-CH₃ Proton (ppm) | B(OH)₂ Protons (ppm) | Solvent |
| Indazole-4-boronic acid, hydrochloride | Expected complex multiplet patterns in the aromatic region (approx. 7.0-8.5 ppm) | N/A | Broad singlet, often exchangeable (variable ppm) | DMSO-d₆ or D₂O |
| This compound (Predicted) | Shifts in the aromatic protons are expected due to the electron-donating effect of the methyl group. | A singlet is expected around 3.8-4.2 ppm. | Broad singlet, often exchangeable (variable ppm) | DMSO-d₆ or D₂O |
Note: The chemical shifts of the boronic acid protons (-B(OH)₂) are often broad and their position can vary depending on the solvent, concentration, and water content. They may also exchange with protons from the solvent, sometimes leading to their disappearance from the spectrum.
Predicted ¹H NMR Spectrum of this compound
The introduction of a methyl group at the N1 position of the indazole ring is expected to cause the following changes in the ¹H NMR spectrum compared to Indazole-4-boronic acid hydrochloride:
-
Appearance of an N-Methyl Singlet: A distinct singlet peak, integrating to three protons, is anticipated in the region of 3.8-4.2 ppm. The exact chemical shift will be influenced by the solvent and the hydrochloride salt form.
-
Shifts in Aromatic Protons: The electron-donating nature of the methyl group will likely cause a slight upfield shift (to a lower ppm value) of the signals corresponding to the protons on the indazole ring system. The coupling patterns (doublets, triplets, etc.) should remain similar, reflecting the substitution pattern of the ring.
-
No Significant Change in Boronic Acid Protons: The chemical shift of the B(OH)₂ protons is not expected to be significantly affected by N-methylation.
Experimental Protocol for ¹H NMR Characterization
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as boronic acids can undergo dehydration to form boroxines, which can complicate the spectrum. Using a protic solvent like D₂O or CD₃OD can help to suppress this process.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Shim the instrument to obtain a narrow and symmetrical solvent peak.
-
Set the appropriate spectral width to cover both the aromatic and aliphatic regions.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the respective protons in the molecule.
-
-
Data Processing:
-
Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio before Fourier transformation.
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR characterization of a substituted indazole boronic acid.
A Comparative Guide to the HPLC Purity Analysis of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride is a key building block in medicinal chemistry, and its purity can significantly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, alongside alternative analytical techniques, supported by generalized experimental protocols.
Introduction to Purity Challenges with Boronic Acids
Boronic acids and their derivatives present unique analytical challenges. A primary concern is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. Additionally, their hydrophilic nature can lead to poor retention on traditional reversed-phase HPLC columns. Therefore, a robust analytical method is crucial for accurate purity determination.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the purity analysis of non-volatile and semi-volatile organic compounds. For this compound, a C18 column is a suitable stationary phase.[1][2] The method's performance can be optimized by adjusting the mobile phase composition and pH.
Proposed HPLC Method
Below is a typical HPLC method that can be used as a starting point for the analysis of this compound. Method development and validation are essential to ensure its suitability for a specific sample.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Instrumentation | Standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 1:1) to a concentration of approximately 1 mg/mL. |
Experimental Protocol: HPLC Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to the target concentration.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of the main peak and any potential impurities.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is typically calculated as the percentage of the main peak area relative to the total peak area.
Caption: Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical methods can provide complementary information regarding the purity of this compound.
Table 2: Comparison of Purity Analysis Methods
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, sensitivity, and quantification capabilities. | Can be challenging for highly polar compounds; potential for on-column degradation.[3] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Integration of NMR signals relative to a certified internal standard.[1] | Provides a direct measure of purity without the need for a reference standard of the analyte; structural information. | Lower sensitivity compared to HPLC; requires a suitable internal standard. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile impurities. | Boronic acids are generally not volatile and require derivatization.[1] |
| Titration | Reaction of the acidic boronic acid with a standardized base.[4] | Simple, inexpensive, and provides a measure of the total acid content. | Non-specific; will not differentiate between the target compound and acidic impurities. |
Experimental Protocol: Quantitative NMR (qNMR)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride) that has a signal that does not overlap with the analyte signals.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6).
-
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
-
Caption: Logical relationship of analytical methods for purity assessment.
Conclusion
The purity assessment of this compound requires a well-considered analytical strategy. While RP-HPLC is a robust and widely used technique for quantifying purity and identifying impurities, it is not without its challenges, particularly concerning the chemical nature of boronic acids. For a comprehensive understanding of the sample's purity, orthogonal methods such as qNMR can provide valuable confirmatory data. The choice of analytical technique will ultimately depend on the specific requirements of the research or development phase, available instrumentation, and the nature of the expected impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zzylchem.com [zzylchem.com]
A Comparative Guide to the Reactivity of Substituted Indazole Boronic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of substituted indazole boronic acid isomers in two of the most powerful cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura and Chan-Lam couplings. Understanding the subtle differences in reactivity imparted by the position of substituents on the indazole ring is crucial for optimizing synthetic routes and accelerating drug discovery programs. This document offers a compilation of experimental data, detailed protocols, and mechanistic insights to aid researchers in this endeavor.
Introduction to Indazole Scaffolds in Drug Discovery
Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous biologically active molecules. Their versatile structure allows for a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The functionalization of the indazole nucleus, particularly through the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, is a key strategy in the development of novel therapeutics. Boronic acids and their esters are indispensable reagents for these transformations, serving as versatile coupling partners in palladium- and copper-catalyzed reactions.
The position of substituents on the indazole ring can significantly influence the electronic and steric properties of the molecule, thereby affecting the reactivity of the boronic acid moiety. This guide focuses on comparing the reactivity of positional isomers of substituted indazole boronic acids to provide a framework for rational substrate selection and reaction design.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, and it is a cornerstone for the formation of C-C bonds. The reactivity of substituted indazole boronic acids in this reaction is influenced by the electronic nature and steric environment of the substituent.
The following table summarizes the yields of Suzuki-Miyaura coupling for various substituted bromoindazoles with different boronic acids. This data, extracted from a study on the C7-arylation of 4-substituted NH-free indazoles, provides valuable insights into how substituents on the indazole ring and the boronic acid partner affect reaction outcomes.[1]
Table 1: Suzuki-Miyaura Coupling of 7-Bromo-4-sulfonamido-1H-indazoles with Various Boronic Acids [1]
| Entry | 4-Substituent on Indazole | Boronic Acid | Product | Yield (%) |
| 1 | 4-Methylbenzenesulfonamido | 4-Methylphenylboronic acid | 8aa | 52 |
| 2 | 4-Methylbenzenesulfonamido | 4-Methoxyphenylboronic acid | 8ab | 85 |
| 3 | 4-Methylbenzenesulfonamido | 4-(Trifluoromethyl)phenylboronic acid | 8ac | 82 |
| 4 | 4-Methylbenzenesulfonamido | 4-Acetylphenylboronic acid | 8ad | 78 |
| 5 | 4-Methylbenzenesulfonamido | 3-Furylboronic acid | 8ae | 75 |
| 6 | 4-Methylbenzenesulfonamido | 2-Thienylboronic acid | 8af | 80 |
| 7 | 4-Nitrobenzenesulfonamido | 4-Methylphenylboronic acid | 8ba | 65 |
| 8 | 4-Nitrobenzenesulfonamido | 4-Methoxyphenylboronic acid | 8bb | 71 |
Reaction conditions: 7-bromo-4-sulfonamido-1H-indazole (1 equiv.), boronic acid (1.5 equiv.), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (2 equiv.), in a mixture of dioxane/H₂O (4:1) at 100 °C for 2 hours under microwave irradiation.[1]
From this data, it is observed that the Suzuki-Miyaura coupling of 7-bromo-4-sulfonamido-1H-indazoles proceeds in moderate to excellent yields with a range of aryl and heteroaryl boronic acids.[1] The electronic nature of the substituent on the boronic acid appears to have some influence on the yield, though a clear trend is not always evident without more extensive data.
Comparative Reactivity in Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine, alcohol, or thiol. This reaction is particularly valuable for the synthesis of N-aryl and O-aryl indazole derivatives.
Similar to the Suzuki-Miyaura reaction, the reactivity of substituted indazole boronic acids in the Chan-Lam coupling is expected to be influenced by the electronic and steric properties of the substituents. Electron-withdrawing groups on the indazole ring may enhance the electrophilicity of the boronic acid, potentially facilitating the transmetalation step with the copper catalyst.
While specific comparative data for indazole boronic acid isomers in the Chan-Lam coupling is scarce, general principles suggest that isomers with less steric hindrance around the boronic acid moiety and those with electronic properties that favor the catalytic cycle will exhibit higher reactivity.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Substituted Bromoindazoles
This protocol is adapted from the literature for the coupling of 7-bromo-4-substituted-1H-indazoles with various boronic acids.[1][2][3]
Materials:
-
Substituted bromoindazole (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
To a microwave vial, add the substituted bromoindazole, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100-140 °C for 1-2 hours.[1][3]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Chan-Lam N-Arylation of Indazoles
This protocol provides a general procedure for the copper-catalyzed N-arylation of indazoles with boronic acids.[4]
Materials:
-
Indazole (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 - 1.0 equiv)
-
Base (e.g., triethylamine or pyridine, 2.0 equiv)
-
Solvent (e.g., dichloromethane (DCM) or methanol (MeOH))
Procedure:
-
To a reaction flask, add the indazole, aryl boronic acid, and copper(II) acetate.
-
Add the solvent to achieve a suitable concentration (e.g., 0.1 M).
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
The filtrate is then concentrated, and the residue is purified by column chromatography to yield the N-arylated indazole.
Visualizing Reaction Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for Suzuki-Miyaura coupling of substituted indazole boronic acids.
Caption: Workflow for Chan-Lam N-arylation of substituted indazoles.
Caption: Factors influencing the reactivity of substituted indazole boronic acid isomers.
Conclusion
The reactivity of substituted indazole boronic acid isomers in Suzuki-Miyaura and Chan-Lam couplings is a critical consideration in the synthesis of novel, biologically active compounds. While direct comparative studies are limited, an analysis of available data and fundamental principles of organic chemistry suggests that both electronic and steric effects of substituents play a significant role. Electron-withdrawing groups can influence the electronic properties of the boronic acid, while the position of the substituent dictates the steric accessibility of the reactive center. The provided experimental protocols and workflows offer a practical guide for researchers to navigate the synthesis of functionalized indazoles. Further systematic studies are warranted to fully elucidate the reactivity patterns of these important building blocks and to enable more precise control over reaction outcomes in the pursuit of new therapeutic agents.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Alternative reagents to (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride for Suzuki coupling
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount for the efficient synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmacologically active compounds. This guide provides an objective comparison of alternative reagents to (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride for Suzuki coupling, supported by experimental data and detailed protocols. We will explore the performance of more stable and often more versatile alternatives, including pinacol boronate esters, MIDA boronate esters, and potassium trifluoroborate salts.
Executive Summary
This compound is a valuable reagent for introducing the 1-methyl-indazole moiety. However, like many boronic acids, it can be susceptible to decomposition pathways such as protodeboronation, which can lead to reduced yields and purification challenges. To overcome these limitations, more stable boron reagents have been developed. This guide will compare the utility of this compound with its corresponding pinacol boronate ester, MIDA (N-methyliminodiacetic acid) boronate ester, and potassium trifluoroborate salt. While direct head-to-head comparative yield data for the specific coupling of (1-Methyl-1H-indazol-4-yl)boronic acid and its derivatives is not extensively available in the literature, we can infer performance based on studies of similar indazole and heteroaryl systems. The general trend in reactivity is typically Boronic Acid > MIDA Boronate (upon activation) > Pinacol Boronate, with trifluoroborates offering a balance of stability and reactivity.
Comparison of Boron Reagents
The choice of boron reagent for a Suzuki coupling reaction is a trade-off between reactivity and stability. While boronic acids are generally the most reactive species, their instability can be a significant drawback. Boronate esters and trifluoroborate salts offer enhanced stability, making them easier to handle, purify, and store, which is particularly advantageous in multi-step syntheses.
| Reagent Type | Structure | Stability | Reactivity | Handling and Purification | Key Advantages |
| Boronic Acid | R-B(OH)₂ | Lower; prone to protodeboronation and trimerization. | Higher; generally faster reaction rates. | Can be challenging to purify and store long-term. | High reactivity, often leading to shorter reaction times. |
| Pinacol Boronate Ester | R-B(O-C(CH₃)₂)₂ | High; generally stable to chromatography and long-term storage. | Lower; may require harsher conditions or longer reaction times. | Generally crystalline solids, easily purified by chromatography. | Excellent stability, commercially available for a wide range of substrates. |
| MIDA Boronate Ester | R-B(N(CH₃)(CH₂CO₂)₂) | Very high; exceptionally stable to air, moisture, and chromatography. | Unreactive until deprotection; allows for "slow-release" of the boronic acid. | Crystalline solids, easy to handle and purify. | Enables iterative cross-coupling and the use of otherwise unstable boronic acids. |
| Potassium Trifluoroborate | K[R-BF₃] | High; air- and moisture-stable crystalline solids. | Requires specific activation, but can be highly effective. | Easy to handle and store. | Offers a stable, alternative platform with distinct reactivity profiles. |
Performance Data in Suzuki Coupling of Indazole Derivatives
| Indazole Substrate | Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester | Arylboronic acids | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 | [1] |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Vinyl pinacol boronate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 60-75 | [2] |
| 4-Substituted-7-bromo-1H-indazoles | Arylboronic acids | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 71-80 | [3] |
| Unprotected 3-chloroindazole | Arylboronic acids | 3-Fluorophenylboronic acid | P2 (XPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 80 | [4] |
Note: Reaction conditions such as temperature, reaction time, and reactant ratios vary between studies and can significantly impact yield.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with an Indazole Halide and a Boronic Acid Derivative
This protocol is a generalized procedure and may require optimization for specific substrates and boron reagents.
Materials:
-
4-Halo-1-methyl-1H-indazole (1.0 equiv)
-
Arylboronic acid, pinacol boronate ester, MIDA boronate ester, or potassium trifluoroborate (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-halo-1-methyl-1H-indazole, the boron reagent, the base, and the palladium catalyst and ligand (if not using a pre-catalyst).
-
Add the degassed solvent(s).
-
For MIDA boronates, the reaction is typically run under anhydrous conditions for the coupling step, with a separate aqueous basic workup for deprotection if the free boronic acid is desired. For trifluoroborates, specific activation conditions may be required.
-
Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-indazole.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways Involving 4-Substituted Indazole Derivatives
Many 4-substituted indazole derivatives are developed as kinase inhibitors. Below are representations of the Fibroblast Growth Factor Receptor (FGFR) and Transforming Growth Factor-beta (TGF-β)/ALK5 signaling pathways, which are common targets for such inhibitors.
Caption: Inhibition of the FGFR signaling cascade by a 4-substituted indazole.
Caption: Inhibition of the TGF-β/ALK5 signaling pathway by a 4-substituted indazole.
Conclusion
While this compound remains a viable reagent for Suzuki coupling, its limitations in terms of stability warrant the consideration of alternatives. Pinacol boronate esters, MIDA boronate esters, and potassium trifluoroborate salts offer significant advantages in handling, storage, and, in some cases, reaction scope. MIDA boronates, with their unique "slow-release" mechanism, are particularly powerful for complex syntheses and the use of otherwise unstable boron reagents. The choice of the optimal boron reagent will ultimately depend on the specific requirements of the synthetic route, including the stability of the coupling partners, the desired reaction conditions, and the overall complexity of the target molecule. The development of these alternative reagents has significantly expanded the toolkit available to chemists for the construction of novel indazole-containing compounds with potential therapeutic applications.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of Substituted Indazoles
The indazole core is a significant pharmacophore in medicinal chemistry, integral to a multitude of therapeutic agents.[1][2] Consequently, the development of efficient and versatile synthetic routes to functionalized indazoles is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an objective comparison of prominent synthetic strategies, offering supporting experimental data and detailed methodologies to inform the selection of the most appropriate route for a given synthetic challenge.
Performance Comparison of Key Synthetic Routes
The choice of a synthetic pathway to a desired indazole derivative often involves a trade-off between yield, substrate scope, reaction conditions, and the cost of starting materials. The following table summarizes the performance of three distinct and widely employed methods for the synthesis of substituted indazoles.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Jacobson Indazole Synthesis | 36-47% (crude) | Limited to the cyclization of N-nitroso-o-alkylanilines. | Utilizes simple and readily available starting materials. The procedure is well-established. | Often results in modest yields and may require harsh reaction conditions. The generation of nitroso compounds can be hazardous. |
| Davis-Beirut Reaction | 60-90% | Tolerates a variety of alkyl and some aryl amines. The reaction is sensitive to the choice of alcohol solvent.[1] | This is a metal-free synthesis that employs inexpensive starting materials and is versatile for the preparation of various 2H-indazoles and indazolones.[3][4] | Yields can be low with certain substrates, such as secondary alcohols and anilines, and may necessitate optimization of reaction conditions.[1] |
| Transition-Metal-Catalyzed C-H Activation/Annulation | 50-95% | Broad scope for both coupling partners with good functional group tolerance.[1] | Exhibits high atom economy and allows for the synthesis of complex and diverse indazole derivatives, including both 1H and 2H isomers.[1] | Requires the use of expensive and potentially toxic transition-metal catalysts and may necessitate an inert atmosphere and careful optimization of ligands and additives.[1] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their practical implementation.
1. Jacobson Indazole Synthesis
This classical method involves the nitrosation of an N-acetyl-o-toluidide followed by cyclization.
-
Step 1: Acetylation of o-Toluidine: o-Toluidine (90 g, 0.839 mole) is added slowly to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml, 1.90 mole). The mixture is cooled in an ice bath.
-
Step 2: Nitrosation: A stream of nitrous gases, generated from the reaction of nitric acid with sodium nitrite, is passed through the cooled solution.
-
Step 3: Cyclization and Work-up: The reaction mixture is stirred and allowed to warm to room temperature. It is then poured into water, and the precipitated product is collected by filtration. The crude product is washed with water and dried.
-
Purification: The crude indazole is purified by vacuum distillation to yield a colorless solid.[5]
2. Davis-Beirut Reaction
This reaction provides a metal-free route to 2H-indazoles from o-nitrobenzylamines.
-
General Procedure: A N-substituted 2-nitrobenzylamine is heated in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcohol solvent. The reaction begins with the deprotonation of the carbon adjacent to the secondary amine, forming a carbanion.[3] This carbanion then abstracts an oxygen atom from the nitro group, which is subsequently protonated, leading to the cyclized 2H-indazole product.[3] The reaction mixture is then cooled, and the product is isolated and purified, typically by chromatography.
3. Transition-Metal-Catalyzed C-H Activation/Annulation
This modern approach enables the synthesis of 1H-indazoles from arylimidates and nitrosobenzenes.
-
General Procedure: To an oven-dried Schlenk tube, the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %) are added. The tube is evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv) are then added. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 1H-indazole.[1]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental transformations in the described indazole synthesis methods.
Caption: Logical workflow of the Jacobson Indazole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 4. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers working with N-heterocyclic compounds such as (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride, the selection of an optimal palladium catalyst is crucial for achieving high yields and reaction efficiency. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of indazole and other nitrogen-containing heterocyclic boronic acids, supported by experimental data from analogous systems.
While direct comparative data for this compound is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar substrates. The data presented herein is compiled from various sources and should be used as a guide for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst, ligand, base, and solvent system significantly impacts the outcome of the Suzuki-Miyaura coupling. The following table summarizes the performance of several palladium catalysts in reactions involving indazole and other N-heterocyclic boronic acids, which can serve as a proxy for the reactivity of this compound.
| Catalyst System | Ligand | Coupling Partners | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | dppf | 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | High Yield |
| Pd(PPh₃)₄ | PPh₃ | 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 65[1] |
| Pd(OAc)₂ / SPhos | SPhos | 6-Bromo-1H-indazole + Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 24 | 92[2] |
| Pd₂(dba)₃ / SPhos | SPhos | 6-Bromo-1H-indazole + Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 24 | 85[2] |
| Pd(dppf)Cl₂·DCM | dppf | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide + Arylboronic acids | K₂CO₃ | 1,4-dioxane/water | 100 | 12 | Not specified |
| Pd(PPh₃)₄ | PPh₃ | Pyrazole derivative + Aryl boronic acid | Na₂CO₃ | 1,4-dioxane:H₂O (4:1) | 90 | 6 | Not specified |
| Pd[P(t-Bu)₃]₂ | P(t-Bu)₃ | Aryl chlorides + Heteroaryl boronic acids | K₃PO₄ | Dioxane | RT | 12 | ~95 |
| XPhos Pd G2 | XPhos | Aryl Halide + 4-(diphenylamino)benzeneboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95[3] |
| SPhos Pd G2 | SPhos | Aryl Halide + 4-(diphenylamino)benzeneboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95[3] |
Note: The data presented is for illustrative purposes and is drawn from studies on various N-heterocyclic boronic acids and their coupling partners. Direct comparison should be made with caution as reaction conditions and substrates vary.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or chloride) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DME, or toluene/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the aryl halide, the palladium catalyst, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Process
To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate a typical workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to LC-MS Analysis of Reaction Mixtures Containing (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is crucial for optimizing yields, identifying byproducts, and ensuring the purity of active pharmaceutical ingredients. The Suzuki-Miyaura cross-coupling reaction, a staple in modern synthetic chemistry, frequently employs boronic acids like (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride as key building blocks. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reaction mixtures containing this compound, offering insights into experimental protocols and comparisons with alternative analytical techniques.
The Power of LC-MS in Reaction Monitoring
LC-MS stands out as a powerful and widely adopted technique for real-time reaction monitoring in synthetic chemistry.[1] Its high sensitivity and selectivity enable the simultaneous detection and quantification of reactants, intermediates, products, and impurities within a complex reaction mixture. This capability provides chemists with immediate feedback, allowing for informed decisions to optimize reaction conditions. For boronic acids, which can be challenging to analyze due to their polarity and tendency to form cyclic anhydrides known as boroxines, LC-MS offers a direct and efficient analytical solution, often without the need for prior derivatization.[1][2]
Comparative Analysis of Reaction Monitoring Techniques
While LC-MS is a premier tool, it is essential to understand its advantages and limitations in comparison to other available analytical methods.
| Technique | Advantages | Disadvantages | Applicability to (1-Methyl-1H-indazol-4-yl)boronic acid Reaction |
| LC-MS | - High sensitivity and selectivity.[1] - Provides molecular weight information for unequivocal identification. - Capable of quantifying multiple components simultaneously. - Amenable to automation for real-time monitoring. | - Higher initial instrument cost. - Matrix effects can sometimes suppress ionization. | Excellent: Ideal for tracking the consumption of the starting material, formation of the product, and detection of any impurities or byproducts in real-time.[1] |
| NMR Spectroscopy | - Provides detailed structural information. - Inherently quantitative without the need for response factors. - Can be used for in-situ reaction monitoring. | - Lower sensitivity compared to MS. - Can be complex to interpret for reaction mixtures with overlapping signals. | Good: Can provide valuable structural confirmation and quantitative data, especially when used in conjunction with LC-MS for a comprehensive understanding of the reaction. |
| GC-MS | - High resolution for volatile and thermally stable compounds. - Provides structural information through fragmentation patterns. | - Often requires derivatization for polar and non-volatile compounds like boronic acids, which adds a sample preparation step.[1] - High temperatures can cause degradation of sensitive molecules. | Poor to Fair: Not ideal without derivatization due to the low volatility and thermal lability of the boronic acid and its derivatives.[1] |
Experimental Protocols for LC-MS Analysis
This section outlines a general procedure for monitoring the progress of a reaction involving this compound using a standard LC-MS system. Optimization of specific parameters may be required based on the exact reaction conditions and instrumentation.
Sample Preparation
-
Reaction Quenching: At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range). This rapid dilution prevents further reaction.[1]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
LC-MS Instrumentation and Conditions
A typical LC-MS setup for the analysis of this compound would involve a reversed-phase separation coupled with electrospray ionization mass spectrometry.
Table of Typical LC-MS Parameters:
| Parameter | Recommended Condition |
| Liquid Chromatograph | UHPLC or HPLC system |
| Column | C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm)[2] |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium acetate in water[2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or Acetonitrile[2] |
| Gradient | Start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds of interest. For example: 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-3.5 min: 95% B; 3.5-4.0 min: return to 5% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometer | ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer. |
| Ionization Mode | Positive or Negative Ion Mode (ESI+ or ESI-). ESI+ is common for nitrogen-containing heterocycles. |
| Scan Range | m/z 100 - 1000 |
| Expected [M+H]⁺ for (1-Methyl-1H-indazol-4-yl)boronic acid | m/z 177.08 |
Data Presentation and Interpretation
Quantitative analysis of the reaction progress involves integrating the peak areas of the starting material, product, and any identified byproducts from the LC-MS chromatogram. Plotting the relative peak area or concentration of each species over time generates a reaction profile.
Table of Expected LC-MS Data for a Suzuki Coupling Reaction:
| Compound | Expected [M+H]⁺ (m/z) | Retention Time (min) |
| (1-Methyl-1H-indazol-4-yl)boronic acid | 177.08 | Early eluting (polar) |
| Aryl Halide (Reactant) | Varies | Mid-to-late eluting |
| Coupled Product | Varies | Late eluting (less polar) |
| Boroxine (trimer of boronic acid) | 481.22 (for the trimer of the free base) | May be observed |
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logic behind data interpretation.
References
The Two Faces of Boron: A Comparative Analysis of Boronic Acids and Boronate Esters in Indazole Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of indazole derivatives is a cornerstone of medicinal chemistry. The choice of reagents in the crucial C-C and C-N bond-forming reactions significantly impacts yield, purity, and overall efficiency. Among the most pivotal reagents are organoboron compounds, primarily boronic acids and their corresponding boronate esters. This guide provides an objective, data-driven comparison of these two classes of reagents in the context of indazole synthesis, offering insights to inform rational reagent selection.
At the heart of the decision between using a boronic acid or a boronate ester lies a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids, particularly certain heteroaryl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf life and decrease reaction yields.[1]
Conversely, boronate esters, with the pinacol esters being the most common, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability is a considerable advantage in multi-step syntheses and for compounds that are intended to be stored for a significant time. The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1]
Performance in Indazole Synthesis: A Quantitative Comparison
The following tables summarize quantitative data from various studies on the use of boronic acids and boronate esters in the synthesis of substituted indazoles. While direct head-to-head comparisons under identical conditions are scarce in the literature, the data provides valuable insights into the expected performance of each reagent class.
Table 1: N-Arylation of Indazoles with Arylboronic Acids
| Indazole Substrate | Arylboronic Acid | Catalyst/Conditions | Reaction Time (h) | Yield (%) | Reference |
| 3-Iodoindazole | p-Tolylboronic acid | Cu(OAc)₂, Et₃N, CH₂Cl₂ | 1-2 | Good (not specified) | [3] |
| 3-Iodoindazole | Phenylboronic acid | Cu(OAc)₂, Et₃N, CH₂Cl₂ | 1-2 | Good (not specified) | [3] |
| 3-Iodoindazole | p-Trifluoromethylphenylboronic acid | Cu(OAc)₂, Et₃N, CH₂Cl₂ | 1-2 | Good (not specified) | [3] |
| 3-Iodoindazole | p-Methoxyphenylboronic acid | Cu(OAc)₂, Et₃N, CH₂Cl₂ | 1-2 | Good (not specified) | [3] |
Table 2: C-3 Vinylation and Arylation of Indazoles via Suzuki-Miyaura Coupling
| Indazole Substrate | Boron Reagent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 3-Iodo-5-nitro-1H-indazole | Vinylboronic acid pinacol ester | Pd(PPh₃)₄, Na₂CO₃, Dioxane, MW | Not specified | 87 | [4] |
| 3-Iodo-1H-indazole | Vinylboronic acid pinacol ester | Pd(PPh₃)₄, Na₂CO₃, Dioxane, MW | Not specified | 60 | [4] |
| 1-Boc-3-iodo-5-nitro-1H-indazole | Vinylboronic acid pinacol ester | Pd(PPh₃)₄, Na₂CO₃, Dioxane, MW | Not specified | 54 | [4] |
| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃, Dioxane/EtOH/H₂O, MW | Not specified | High (not specified) | [5] |
| 1-SEM-protected 3-iodoindazole | 4-Methoxyphenylboronic acid pinacol ester | PdCl₂(dppf), KOAc, DMSO | Not specified | 85 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for key reactions in indazole synthesis using both boronic acids and boronate esters.
Protocol 1: General Procedure for N-Arylation of 3-Iodoindazole with Arylboronic Acids
This protocol is adapted from the copper-promoted N-arylation methodology.
Materials:
-
3-Iodoindazole
-
Arylboronic acid
-
Anhydrous cupric acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N)
-
Dry Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 3-iodoindazole (1.0 mmol) in dry CH₂Cl₂ (7 mL), add the arylboronic acid (2.0 mmol) and triethylamine (2.0 mmol).
-
Stir the mixture at room temperature, then add anhydrous cupric acetate (1.0 mmol).
-
Continue stirring the resulting dark blue to turquoise mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-arylindazole.[3]
Protocol 2: Suzuki-Miyaura Coupling of a Protected 3-Haloindazole with an Arylboronic Acid Pinacol Ester
This protocol is a general representation for the C-C bond formation at the 3-position of the indazole core.
Materials:
-
Protected 3-haloindazole (e.g., 1-SEM-3-iodoindazole)
-
Arylboronic acid pinacol ester
-
PdCl₂(dppf) (or other suitable palladium catalyst)
-
Potassium acetate (KOAc)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, combine the protected 3-haloindazole (1.0 equiv), the arylboronic acid pinacol ester (1.1-1.5 equiv), PdCl₂(dppf) (0.03 equiv), and potassium acetate (3.0 equiv).
-
Add DMSO as the solvent.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 3-arylindazole derivative.[6]
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided.
Caption: N-Arylation of indazole using an arylboronic acid.
Caption: C-C coupling on a halo-indazole via Suzuki-Miyaura.
Caption: Decision workflow for selecting a boron reagent.
Conclusion: Making the Right Choice
The selection between a boronic acid and a boronate ester for indazole synthesis is not a matter of one being definitively superior to the other, but rather a case of choosing the right tool for the specific synthetic challenge.
Choose a boronic acid when:
-
High reactivity and rapid reaction times are paramount.
-
The stability of the specific boronic acid is not a concern.
-
The synthesis is a short sequence where long-term storage of the reagent is not required.
Choose a boronate ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and purification are critical, especially in multi-step syntheses.
-
The starting materials or products are sensitive and require milder reaction conditions, which can sometimes be achieved with the slower-reacting ester.
-
Reproducibility and the use of a well-defined, crystalline reagent are important for process development and scale-up.
By understanding the inherent properties of each class of reagent and considering the specific demands of the synthetic target, researchers can optimize their synthetic routes to indazole derivatives, leading to improved efficiency and success in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
X-ray Crystallographic Analysis of (1-Methyl-1H-indazol-4-yl)boronic Acid Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the X-ray crystallographic analysis of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride and its derivatives. A thorough search of publicly available crystallographic databases reveals no deposited crystal structures for this compound or its direct derivatives. Consequently, this guide offers a generalized experimental protocol and data presentation templates to aid researchers in the structural elucidation and comparative analysis of these compounds once experimental data are obtained.
To illustrate the application of these protocols and the nature of the data, a comparative analysis is presented using the published crystallographic data for a structurally related compound, 1-methyl-1H-indazole-3-carboxylic acid .[1]
Comparative Crystallographic Data
Once single crystals of this compound derivatives are obtained, their crystallographic data can be determined and compared. The following tables provide a template for data presentation and include the data for the comparative example, 1-methyl-1H-indazole-3-carboxylic acid, for reference.
Table 1: Crystal Data and Structure Refinement.
| Parameter | (1-Methyl-1H-indazol-4-yl)boronic acid HCl Derivative (Example) | 1-methyl-1H-indazole-3-carboxylic acid[1] |
|---|---|---|
| Empirical Formula | - | C₉H₈N₂O₂ |
| Formula Weight | - | 176.17 |
| Temperature (K) | - | 293(2) |
| Wavelength (Å) | - | 0.71073 |
| Crystal System | - | Monoclinic |
| Space Group | - | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | - | 7.5470(15) |
| b (Å) | - | 14.873(3) |
| c (Å) | - | 14.924(3) |
| α (°) | - | 90 |
| β (°) | - | 93.10(3) |
| γ (°) | - | 90 |
| Volume (ų) | - | 1672.7(6) |
| Z | - | 8 |
| Density (calculated) (Mg/m³) | - | 1.399 |
| Absorption Coefficient (mm⁻¹) | - | 0.102 |
| F(000) | - | 736 |
| Refinement | ||
| R-int | - | 0.057 |
| Final R indices [I>2σ(I)] | - | R₁ = 0.048, wR₂ = 0.118 |
| R indices (all data) | - | R₁ = 0.089, wR₂ = 0.136 |
| Goodness-of-fit on F² | - | 1.03 |
Table 2: Selected Bond Lengths and Angles (Å, °). This table should be populated with key bond lengths and angles of the indazole core, the boronic acid group, and any substituents.
| Bond/Angle | (1-Methyl-1H-indazol-4-yl)boronic acid HCl Derivative (Example) | 1-methyl-1H-indazole-3-carboxylic acid (Molecule 1)[1] | 1-methyl-1H-indazole-3-carboxylic acid (Molecule 2)[1] |
|---|---|---|---|
| N1-N2 | - | 1.365(2) | 1.366(2) |
| N1-C7a | - | 1.385(2) | 1.383(2) |
| N2-C3 | - | 1.332(2) | 1.334(2) |
| C3-C3a | - | 1.455(3) | 1.454(3) |
| C3-C8 (carboxyl) | - | 1.489(3) | 1.490(3) |
| C-B (boronic acid) | - | - | - |
| B-O1 | - | - | - |
| B-O2 | - | - | - |
| N2-N1-C7a (°) | - | 106.3(2) | 106.3(2) |
| N1-N2-C3 (°) | - | 112.0(2) | 111.9(2) |
| O-B-O (°) | - | - | - |
Experimental Protocols
The determination of the crystal structure of novel this compound derivatives follows a systematic workflow.[2]
1. Synthesis and Purification:
-
Synthesize the target derivative using established methods for N-methylation of indazoles and borylation of aryl compounds.
-
Purify the synthesized compound to >98% purity using techniques such as column chromatography or recrystallization.
-
Confirm the identity and purity of the compound by NMR spectroscopy and mass spectrometry.
2. Crystallization:
-
The first and often most challenging step is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[2]
-
Screen various crystallization techniques, including:
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly at a constant temperature.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant, leading to gradual crystallization.
-
Cooling: Slowly cool a saturated solution of the compound to induce crystallization.
-
-
A variety of solvents and solvent systems should be screened to find optimal crystallization conditions.
3. X-ray Diffraction Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).[2]
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
A series of diffraction images are collected as the crystal is rotated.[2]
4. Structure Solution and Refinement:
-
Process the collected diffraction data, including integration of reflection intensities and scaling.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares on F². This process involves adjusting atomic coordinates, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of a small molecule like a this compound derivative.
Caption: Workflow for small molecule X-ray crystallography.
References
Safety Operating Guide
Personal protective equipment for handling (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
This guide provides immediate, essential safety and logistical information for handling (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride in a laboratory setting. The following procedures are based on established safety protocols for handling boronic acids and hydrochloride salts, which are crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Immediate Safety Precautions
When working with this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[2]
-
Wash hands thoroughly with soap and water after handling and before breaks.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Remove any contaminated clothing immediately and wash it before reuse.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2] | To protect eyes from contact, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, butyl rubber) should be worn.[2][3] | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2][3] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][4] | To prevent respiratory tract irritation. |
Experimental Protocols
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work within a designated area, preferably a chemical fume hood, to minimize exposure.[5][3]
-
Dispensing: When transferring the solid, use a scoop or spatula to avoid generating dust.[3] For solutions, use appropriate glassware and handle with care to prevent splashes.
-
Mixing: When creating solutions, always add the acid to the solvent slowly and stir continuously. Never add solvent to the acid, as this can cause a violent exothermic reaction.[3]
-
Heating: If heating is required, do so in a well-ventilated area and monitor the process closely to prevent the release of vapors.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store away from incompatible materials such as strong oxidizing agents.[1]
Spill Response Protocol:
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][4]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]
-
Report: Report the spill to the appropriate safety personnel.[2]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]
Waste Collection:
-
Solid Waste: Collect solid waste, including contaminated materials like filter paper and gloves, in a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Liquid Waste: Collect liquid waste in a compatible, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal Method:
-
Hazardous Waste Disposal: The recommended method for all quantities of this compound waste is to transfer it to a certified hazardous waste disposal facility.[6]
-
Neutralization (for small quantities of similar acidic waste): For small quantities of boronic acid waste, in-lab neutralization can be an option if permitted by your institution and local regulations.[1][6] This typically involves dissolving the waste in water and slowly adding a mild base, such as sodium bicarbonate, until the pH is between 5.5 and 9.0.[1] The neutralized solution may then be disposed of down the sanitary sewer with copious amounts of water, pending institutional and local authority approval.[1][4] Never dispose of this chemical down the drain without proper neutralization and authorization. [6]
Visual Workflow for Chemical Handling and Spill Response
Caption: A logical workflow for handling chemicals and responding to spills.
Decision Tree for Waste Disposal
Caption: Decision-making process for the proper disposal of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
